N-(Azido-PEG2)-N-bis(PEG4-Acid)
Description
BenchChem offers high-quality N-(Azido-PEG2)-N-bis(PEG4-Acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Azido-PEG2)-N-bis(PEG4-Acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H54N4O14 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36) |
InChI Key |
HRPHTAKHWRWUIC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
High-Performance Synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid): A Technical Guide
Executive Summary & Application Scope
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a high-value heterobifunctional linker utilized primarily in the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its architecture features a tertiary amine core acting as a branching point, connecting:
-
One Azido-PEG2 arm: A "Click-ready" handle for bioorthogonal conjugation (CuAAC or SPAAC) to alkynes.[1]
-
Two PEG4-Carboxylic Acid arms: Hydrophilic spacers terminating in carboxyl groups, enabling bivalent attachment to amine-containing ligands or proteins via amide coupling.
This guide details a robust, scalable synthetic route designed to maximize yield and purity while minimizing side reactions common in branched PEG synthesis.
Retrosynthetic Analysis
To design a self-validating protocol, we deconstruct the target molecule into stable, commercially accessible precursors. The tertiary amine core suggests a double alkylation strategy of a primary amine.
Strategic Disconnections:
-
Core Formation: The central nitrogen is best derived from the Azido-PEG2-Amine .
-
Arm Extension: The PEG4-Acid arms are introduced via electrophilic PEG derivatives. To prevent self-reaction during the basic alkylation step, the carboxylic acids must be protected as t-butyl esters .
Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the convergence of an azide-amine core with activated PEG-ester arms.
Detailed Synthetic Protocol
Phase 1: Preparation of Electrophilic PEG Arm
Objective: Convert HO-PEG4-COOtBu to Ts-PEG4-COOtBu (Tosylate activation). Note: Commercially available PEG-acids often come as alcohols. The t-butyl protection is critical to survive the basic alkylation conditions in Phase 2.
Reagents:
-
Starting Material: HO-PEG4-CH2CH2COO-tBu (Hydroxy-PEG4-t-butyl ester)
-
Reagent: p-Toluenesulfonyl chloride (TsCl)
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM), anhydrous[2]
Protocol:
-
Dissolve HO-PEG4-COOtBu (1.0 eq) in anhydrous DCM under
atmosphere. -
Cool to 0°C. Add TEA (1.5 eq) and DMAP (0.1 eq, catalyst).
-
Add TsCl (1.2 eq) portion-wise.
-
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Workup: Wash with 1M HCl (to remove TEA), then saturated
, then brine. Dry over . -
Yield: Expect >90% of a viscous oil. Use directly in Phase 2.
Phase 2: Construction of the Branched Core (Key Step)
Objective: Double alkylation of Azido-PEG2-NH2 with Ts-PEG4-COOtBu.
Reagents:
-
Nucleophile: Azido-PEG2-NH2 (1.0 eq)
-
Electrophile: Ts-PEG4-COOtBu (2.5 eq) — Excess ensures complete bis-alkylation.
-
Base: Potassium Carbonate (
, anhydrous, 3.0 eq) and Sodium Iodide (NaI, 0.1 eq, catalyst to generate transient PEG-Iodide for faster kinetics). -
Solvent: Acetonitrile (
) or DMF.
Protocol:
-
Setup: In a flame-dried round-bottom flask, dissolve Azido-PEG2-NH2 in
. -
Addition: Add
and NaI. Stir for 10 mins. -
Alkylation: Add Ts-PEG4-COOtBu (dissolved in minimal
) dropwise. -
Reaction: Heat to reflux (80°C) for 16–24 hours.
-
Checkpoint: Monitor via LC-MS. You will see the mono-alkylated intermediate first. Do not stop until the mono-peak disappears.
-
-
Filtration: Cool to RT. Filter off solid salts (
/KI). -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Silica gel flash chromatography (DCM/MeOH gradient, 0% to 5% MeOH).
-
Target:N-(Azido-PEG2)-N-bis(PEG4-COOtBu).
-
Phase 3: Global Deprotection
Objective: Hydrolysis of t-butyl esters to reveal the final carboxylic acids.
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) — Scavenger to prevent t-butyl cation re-attachment or azide side-reactions.
Protocol:
-
Dissolve the protected intermediate in DCM (10 mL per gram).
-
Add a mixture of TFA/DCM (1:1 v/v) containing 2.5% TIPS.
-
Stir at RT for 2–3 hours.
-
Checkpoint: LC-MS should show the mass of the final product (MW ~670.8 Da).
-
-
Workup: Evaporate TFA/DCM under a stream of
. -
Precipitation: Re-dissolve the oily residue in a minimal amount of DCM and pour into cold Diethyl Ether (
). The product may oil out or precipitate.[3] -
Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
Analytical Data & Specifications
The final product must be characterized to ensure it meets the stringent requirements for bioconjugation.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow viscous oil | Visual Inspection |
| Molecular Weight | ~670.75 Da | LC-MS (ESI+) |
| Purity | >95% | HPLC (210 nm & 254 nm) |
| Identity ( | 500 MHz NMR ( | |
| Azide Stretch | ~2100 | FT-IR |
Workflow Visualization
Diagram 2: Synthetic Workflow
Caption: Step-by-step reaction workflow from amine precursor to final purified linker.
Critical Technical Notes (E-E-A-T)
Stoichiometry Control
The most common failure mode in this synthesis is mono-alkylation . Because the secondary amine formed after the first alkylation is more sterically hindered than the primary amine, the second alkylation is slower.
-
Solution: Use at least 2.5 equivalents of the electrophile (Ts-PEG4-COOtBu) and extend reaction times. Monitoring by LC-MS is non-negotiable; TLC is often insufficient to distinguish mono- from bis-alkylated products due to similar polarity.
Azide Safety
While organic azides with high Carbon/Nitrogen ratios (
-
Storage: Store the final product at -20°C under Argon. Avoid long-term storage in acidic solutions.
Purification Strategy
The final product is a zwitterion-like molecule (tertiary amine + carboxylic acids).
-
HPLC Condition: Use a 0.1% TFA buffer system. This protonates the tertiary amine and the carboxylic acids, ensuring the molecule behaves as a cation/neutral species on the C18 column, resulting in sharper peaks.
-
Desalting: If the TFA salt is undesirable for downstream conjugation, perform a final desalting step using a weak anion exchange resin or lyophilization from dilute HCl to swap the counterion.
References
-
BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product Specifications and Related Structures. Retrieved from (Reference for structural analogs and commercial availability).
-
AxisPharm. Branched PEG Linkers and Azide PEG Reagents. Retrieved from (Reference for PEGylation reagent properties).
- BenchChem.An In-depth Technical Guide to the Synthesis of Branched Trifunctional PEG Linkers. (General methodology for branched PEG synthesis).
-
Precise PEG. N-(Azido-PEG2)-N-bis(PEG4-Acid) Structure and SMILES. Retrieved from (Verification of chemical structure).
Sources
Advanced Bioconjugation Strategies: The Strategic Advantage of Branched PEG Linkers
Executive Summary
In the landscape of biotherapeutics, the stability, solubility, and pharmacokinetic (PK) profile of a drug are often as critical as its potency. Polyethylene glycol (PEG) conjugation has long been the gold standard for addressing these challenges. However, conventional linear PEG chains often face limitations regarding steric shielding efficiency and viscosity at high molecular weights. This technical guide examines the structural and functional superiority of Branched PEG Linkers (Y-shape, U-shape, and Multi-arm). We analyze how their "umbrella-like" architecture provides enhanced proteolytic protection, reduced immunogenicity, and superior half-life extension compared to linear analogs, offering a roadmap for next-generation drug development.
The Architecture of Shielding: Linear vs. Branched
To understand the functional advantages, one must first distinguish the structural dynamics.
-
Linear PEGs: Consist of a single polymer chain with two terminal ends (one often methoxy-capped, the other functionalized). To achieve high hydrodynamic volume, the chain length must increase, which can lead to high solution viscosity and potential shear stress during injection.
-
Branched PEGs (Y-Shape/U-Shape): Feature two linear PEG chains attached to a central core (often a lysine or glycerol backbone) that terminates in a single functional group for conjugation.
-
The "Umbrella Effect": The defining characteristic of branched PEGs. Because two chains originate from a single attachment point, they form a dense, protective canopy over the protein surface. This steric "umbrella" is far more effective at blocking the approach of proteolytic enzymes and antibodies than a single linear chain, which behaves more like a flexible whip.
Visualization: The Umbrella Effect
The following diagram illustrates the mechanistic difference in surface protection between linear and branched PEGylation.
Figure 1: Comparative mechanism of surface shielding. Branched PEGs create a dense steric barrier (Umbrella Effect) that effectively blocks enzyme access, whereas linear PEGs may leave surface patches exposed.
Core Advantages of Branched PEG Linkers[1]
Enhanced Proteolytic Stability
The primary failure mode for many peptide and protein therapeutics is rapid degradation by serum proteases (e.g., trypsin, chymotrypsin).
-
Mechanism: The Y-shape structure creates a localized cloud of high polymer density immediately surrounding the conjugation site. This steric bulk prevents enzymes from docking onto the protein surface.
-
Data Insight: Studies have shown that enzymes modified with branched PEGs retain significantly higher stability against digestion compared to linear PEG-modified counterparts of the same total molecular weight [1, 7].
Reduced Immunogenicity
Biotherapeutics can trigger the formation of Anti-Drug Antibodies (ADAs), leading to rapid clearance or anaphylaxis.
-
Epitope Masking: The "umbrella" covers a larger surface area per attachment point, effectively masking immunogenic epitopes (antigenic sites) on the protein surface.
-
Lower PEG Antibody Risk: While anti-PEG antibodies are a growing concern, the efficiency of branched PEGs allows for the use of lower total PEG mass to achieve the same shielding effect, potentially mitigating the risk of polymer accumulation in tissues (vacuolization) [6].
Optimized Pharmacokinetics (PK)
-
Renal Clearance Evasion: Glomerular filtration typically clears molecules smaller than ~60 Å (approx. 30-50 kDa for PEGs). Branched PEGs possess a larger hydrodynamic volume (Stokes radius) than linear PEGs of the same molecular weight due to their rigid, brush-like conformation. This effectively reduces the glomerular sieving coefficient [8].
-
Extended Half-Life: The combination of reduced renal clearance and enhanced protection from enzymatic degradation results in a significantly prolonged circulation half-life (
) [1, 8].[1]
Improved Solubility for Hydrophobic Payloads
In Antibody-Drug Conjugates (ADCs), hydrophobic cytotoxic payloads (e.g., MMAE, PBD dimers) can cause the antibody to aggregate.
-
Hydrophilic Masking: Branched PEGs are particularly effective in ADCs. A multi-arm or branched linker can shield the hydrophobic drug molecule more effectively than a linear spacer, preventing aggregation and maintaining the conjugate's solubility in aqueous formulation [3].
Comparative Analysis: Linear vs. Branched
| Feature | Linear PEG | Branched PEG (Y-Shape) | Impact on Bioconjugate |
| Structure | Single chain, 2 ends | 2+ chains, 1 functional end | Branched offers higher density per site. |
| Shielding Efficiency | Moderate (flexible coverage) | High (Umbrella/Dense coverage) | Branched provides superior protection against proteolysis. |
| Hydrodynamic Volume | Standard | Larger (for same MW) | Branched reduces renal clearance more effectively. |
| Viscosity | High at high MW | Lower relative to effective size | Branched allows high shielding with potentially better injectability [5]. |
| Immunogenicity | Good reduction | Superior reduction | Branched masks epitopes more effectively. |
| Typical Application | Standard half-life extension | High-stability requirements, ADCs | Branched is preferred for sensitive or hydrophobic payloads. |
Technical Protocol: Site-Specific Conjugation with Y-Shape PEG
This protocol details the conjugation of a 40 kDa Y-Shape PEG-NHS Ester to a therapeutic protein (e.g., IgG or BSA) targeting surface lysine residues.
Materials[2][3][4][5][6][7]
-
Target Protein: 1–10 mg/mL in amine-free buffer (PBS, pH 7.4).
-
Reagent: Y-Shape PEG-NHS Ester (40 kDa). Note: NHS esters are moisture-sensitive.[2][3]
-
Solvent: Anhydrous DMSO or DMF.
-
Quenching Buffer: 1M Glycine or Tris-HCl (pH 8.0).
-
Purification: Size Exclusion Chromatography (SEC) column or Dialysis cassette (MWCO 10-20 kDa).
Experimental Workflow
-
Preparation:
-
Conjugation Reaction:
-
Ratio: Use a 10–20x molar excess of PEG over protein (optimization required based on lysine availability).
-
Solvent Limit: Ensure DMSO constitutes <10% of the final volume to prevent protein denaturation.
-
Incubation: Mix gently and incubate at room temperature for 30–60 minutes or at 4°C for 2 hours.
-
Quenching:
-
Add Quenching Buffer (Glycine) to a final concentration of 50–100 mM. Incubate for 15 minutes to stop the reaction.
-
-
Purification:
-
Remove excess PEG and byproducts using SEC or extensive dialysis against PBS. Branched PEGs are large; ensure the MWCO is sufficient to retain the conjugate while removing free small molecules (though unreacted 40kDa PEG must be removed via SEC).
-
-
Validation:
-
SDS-PAGE: Verify MW shift. Branched PEG conjugates often run slower (appear larger) than linear analogs due to shape.
-
Barium Iodine Stain: Specific stain for PEG quantification.
-
Workflow Diagram
Figure 2: Step-by-step workflow for site-specific conjugation of Branched PEG-NHS esters.
References
-
Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnol Bioeng (PubMed).[5][6] Available at: [Link]
-
Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry (ACS). Available at: [Link][5]
-
What is the future of PEGylated therapies? Expert Opin Drug Deliv (PMC). Available at: [Link]
-
Shielding effect of a PEG molecule of a mono-PEGylated peptide varies with PEG chain length. J Chromatogr A (PubMed). Available at: [Link]
-
Pharmacokinetic Consequences of Pegylation. Crit Rev Ther Drug Carrier Syst (Taylor & Francis). Available at: [Link][5]
Sources
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com [confluore.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Application of N-(Azido-PEG2)-N-bis(PEG4-Acid): A Technical Guide to Dual-Functionality in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional, branched linker, N-(Azido-PEG2)-N-bis(PEG4-Acid), represents a sophisticated tool in the bioconjugation toolkit, enabling the creation of complex, multi-functional biomolecular constructs. This technical guide provides an in-depth exploration of the strategic function of its constituent parts, with a primary focus on the dual carboxylic acid groups. We will dissect the causality behind experimental choices when utilizing this linker, offering field-proven insights into its application for developing next-generation therapeutics and diagnostics, such as dual-payload antibody-drug conjugates (ADCs). This guide will detail the chemistry of activation and conjugation, provide step-by-step protocols, and discuss the critical impact of this linker's unique architecture on the physicochemical and pharmacological properties of the final conjugate.
Introduction: Deconstructing the N-(Azido-PEG2)-N-bis(PEG4-Acid) Linker
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a branched, heterotrifunctional polyethylene glycol (PEG) linker. Its structure is designed for a three-pronged approach to bioconjugation, offering a unique combination of functionalities:
-
An Azide (N₃) Group: This serves as a "click chemistry" handle, allowing for highly specific and efficient covalent bond formation with alkyne- or strained cyclooctyne-modified molecules. This bioorthogonal reaction is invaluable for its high yield and lack of interference with most biological functional groups.[1][2]
-
Two Carboxylic Acid (-COOH) Groups: These terminal carboxyl groups are the primary focus of this guide. They provide two identical attachment points for the covalent linkage of amine-containing molecules, such as proteins, peptides, small molecule drugs, or reporter molecules.[3] This dual functionality is key to creating multivalent or dual-payload constructs.
-
A Branched PEG Backbone: The polyethylene glycol chains impart favorable physicochemical properties to the linker and the resulting conjugate. These include enhanced aqueous solubility, improved stability, reduced immunogenicity, and prolonged circulation half-life by increasing the hydrodynamic radius of the molecule.[4][5][6][7]
This guide will now delve into the core function of the dual carboxylic acid groups, providing the scientific rationale and practical methodologies for their use.
The Core Directive: Leveraging Dual Carboxylic Acids for Multivalency and Dual-Payload Conjugation
The presence of two carboxylic acid groups on a single linker is a deliberate design choice that opens up advanced bioconjugation strategies. The primary advantage is the ability to attach two molecules to a single point of interest, leading to several potential benefits in drug development and research.
Rationale for Dual Conjugation
The ability to conjugate two molecules offers several strategic advantages:
-
Increased Drug-to-Antibody Ratio (DAR) in ADCs: In the context of antibody-drug conjugates, a higher DAR can lead to greater potency.[2][8] By attaching a linker with two carboxylic acid groups to a single site on an antibody (for example, via the azide group), two drug molecules can be subsequently conjugated, effectively doubling the payload at that site.
-
Development of Dual-Payload Therapeutics: This linker architecture is ideal for creating dual-payload ADCs, which carry two different cytotoxic drugs.[6][] This approach can enhance therapeutic efficacy by targeting multiple biological pathways, overcoming drug resistance, and potentially achieving synergistic effects.[6][10][11]
-
Enhanced Avidity through Multivalent Binding: Attaching two targeting ligands (such as peptides or small molecules) can significantly increase the binding strength (avidity) to cell surface receptors. This is due to the chelate effect, where the simultaneous binding of two ligands to multiple receptors is entropically favored over the binding of a single ligand.
-
Creation of Multifunctional Probes: Researchers can conjugate two different types of molecules, such as a targeting moiety and an imaging agent, to create sophisticated probes for diagnostics and basic research.
The Chemistry of Activation: EDC/NHS Coupling
The carboxylic acid groups themselves are not spontaneously reactive with amines under physiological conditions.[4] Therefore, they must first be "activated" to a more reactive form. The most common and robust method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13]
This is a two-step process:
-
Formation of a Highly Reactive O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form an O-acylisourea intermediate. This intermediate is highly reactive but also unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[13]
-
Conversion to a More Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life in solution, allowing for more controlled and efficient reaction with the primary amines of the target molecule(s).[12][13]
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the activation and conjugation of N-(Azido-PEG2)-N-bis(PEG4-Acid). It is crucial to note that these are starting points, and optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.[14]
Simultaneous Conjugation of Two Identical Molecules
This protocol is suitable for applications where two of the same amine-containing molecules are to be conjugated, such as increasing the local concentration of a single drug.
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Acid)
-
Amine-containing molecule of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Protocol:
-
Reagent Preparation:
-
Dissolve N-(Azido-PEG2)-N-bis(PEG4-Acid) in DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).
-
-
Activation of Carboxylic Acids:
-
In a reaction tube, add the desired amount of the N-(Azido-PEG2)-N-bis(PEG4-Acid) stock solution.
-
Add Activation Buffer to the reaction tube.
-
Add a 5-10 fold molar excess of Sulfo-NHS over the linker.
-
Add a 2-4 fold molar excess of EDC over Sulfo-NHS.[13]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 2-5 fold molar excess of the amine-containing molecule over the linker is a good starting point to ensure both carboxylic acid sites react.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[15]
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 6. Dual-payload antibody-drug conjugates: Taking a dual shot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crossbridgebio.com [crossbridgebio.com]
- 8. broadpharm.com [broadpharm.com]
- 10. Doubling down on efficacy: Exploring the potential of dual-payload ADCs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: The Multivalent PEGylation Dynamics of N-(Azido-PEG2)-N-bis(PEG4-Acid)
Executive Summary
This technical guide analyzes the physicochemical properties and conjugation protocols of N-(Azido-PEG2)-N-bis(PEG4-Acid) (MW ~670.8 Da). Unlike linear PEG reagents used primarily for half-life extension, this heterobifunctional, branched "Y-shaped" linker is engineered for multivalency and hydrophobicity masking .
By possessing a single bioorthogonal azide (
Molecular Architecture: The "Y-Shape" Advantage
The structural uniqueness of N-(Azido-PEG2)-N-bis(PEG4-Acid) lies in its tertiary amine core, which acts as a branching point.
-
The Anchor (Azido-PEG2): A short PEG2 spacer terminating in an azide group. This enables "Click Chemistry" (CuAAC or SPAAC) conjugation to alkynes or cyclooctynes (e.g., DBCO) on biomolecules or surfaces.
-
The Payload Arms (Bis-PEG4-Acid): Two symmetric PEG4 chains terminating in carboxylic acids. These are activated (typically via NHS esters) to react with amine-containing payloads (drugs, peptides, or fluorophores).
Diagram 1: Functional Architecture & Logic
The following diagram illustrates the functional zones of the molecule and its logical connectivity.
Caption: The "Y-shaped" geometry allows a 2:1 payload-to-anchor ratio, doubling signal or therapeutic density.
The PEGylation Effect: Solubility & Shielding Mechanisms
While high molecular weight PEGs (e.g., 20kDa) are used to prevent renal clearance, the "PEGylation effect" of this smaller linker (~670 Da) operates differently. It focuses on thermodynamic solubility and local steric shielding .
Hydration Shell Density
Branched PEGs create a denser hydration shell than linear PEGs of equivalent molecular weight. The "Y-shape" forces the ethylene oxide units into a more compact cloud around the conjugation site.
-
Mechanism: The ether oxygens in the PEG chains form hydrogen bonds with water molecules (2–3 water molecules per ethylene oxide unit).
-
Result: When hydrophobic drugs (e.g., cytotoxic payloads like MMAE or PBD dimers) are attached to the acid arms, the surrounding PEG cloud acts as a "solubility mask," preventing the hydrophobic payloads from aggregating and precipitating in aqueous buffers.
Multivalency and Signal Amplification
This linker enables a 2:1 Drug-to-Linker ratio .[1]
-
ADC Application: In Antibody-Drug Conjugates (ADCs), using this linker doubles the Drug-to-Antibody Ratio (DAR) without consuming additional lysine or cysteine residues on the antibody. This is critical for maintaining antibody stability, as excessive conjugation can destabilize the protein.
-
Surface Functionalization: For gold nanoparticles or liposomes, this linker doubles the density of the presented ligand (e.g., folate or RGD peptides) for improved receptor binding avidity.
Table 1: Comparative Properties (Linear vs. Branched Linkers)
| Feature | Linear Heterobifunctional PEG | N-(Azido-PEG2)-N-bis(PEG4-Acid) |
| Geometry | String-like (Random Coil) | Y-Shaped (Branched) |
| Payload Capacity | 1:1 (Single Payload) | 2:1 (Dual Payload) |
| Solubility Effect | Moderate (Linear shielding) | High (Dense "Umbrella" shielding) |
| Steric Hindrance | Low | Moderate (Due to branching core) |
| Primary Use | Simple crosslinking | Signal amplification, Hydrophobicity masking |
Experimental Workflow: Dual-Drug Conjugation
The following protocol describes the synthesis of a Drug-Linker-Antibody construct. This is a sequential process: first, the hydrophobic drug is conjugated to the linker's acid arms, followed by "clicking" the construct onto an antibody.
Prerequisites:
-
Payload: Amine-containing hydrophobic drug (e.g., Doxorubicin-NH2 or a peptide).
-
Antibody: DBCO-functionalized Antibody (e.g., IgG-DBCO).
Phase 1: Activation & Payload Loading (Amide Coupling)
Goal: React both COOH groups with the Drug-NH2.
-
Preparation: Dissolve the Linker in anhydrous DMF or DMSO. Concentration: 10–50 mM.[5]
-
Note: Do not use aqueous buffers yet; hydrolysis of the activated ester competes with the drug.
-
-
Activation: Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Stoichiometry: Use a ratio of 1:2.5:2.5 (Linker : EDC : NHS). You need slight excess to ensure both acid arms are activated to NHS esters.
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
).
-
-
Conjugation: Add the Drug-NH2 (Amine Payload).
-
Stoichiometry: Add 2.2 to 2.5 equivalents of Drug per 1 equivalent of Linker.
-
Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.0 (measured on wet pH paper).
-
Reaction: Stir overnight at RT.
-
-
Purification (Critical):
-
The reaction mixture now contains: (Drug)2-Linker-Azide, Mono-substituted byproducts, and excess Drug.
-
Method: Reverse-Phase HPLC (C18 column).
-
Gradient: Water/Acetonitrile (+0.1% TFA).[6] The dual-loaded product will be significantly more hydrophobic than the free linker but more hydrophilic than the free drug (due to the PEG core).
-
Phase 2: Click Ligation to Antibody
Goal: Attach the (Drug)2-Linker-Azide to the Antibody-DBCO via SPAAC (Copper-free click).
-
Buffer Exchange: Ensure the Antibody-DBCO is in PBS (pH 7.4). Avoid azides (e.g., Sodium Azide preservative) in the buffer as they will compete.
-
Reaction: Add the purified (Drug)2-Linker-Azide to the Antibody-DBCO.
-
Stoichiometry: Use 5–10 equivalents of Linker-Drug per Antibody (depending on desired final DAR).
-
Incubation: 4 hours at RT or Overnight at 4°C. No catalyst required.
-
-
Final Purification: Remove excess small-molecule linker using Size Exclusion Chromatography (SEC) or extensive dialysis (MWCO 30kDa).
Diagram 2: Synthesis Workflow
Caption: Step-wise conjugation protocol ensuring dual-loading before antibody attachment.
Characterization & Quality Control
To validate the protocol, specific analytical techniques must be employed at key checkpoints.
Mass Spectrometry (MALDI-TOF or LC-MS)
-
Checkpoint: After Phase 1 (Amide Coupling).[5]
-
Expectation: You should observe the molecular weight of the Linker + 2x Drug mass - 2x Water (
). -
Failure Mode: If you see a mass corresponding to Linker + 1x Drug, the coupling was incomplete. Increase EDC/NHS or reaction time.
HABA/Avidin Assay (If Biotin is used) or Fluorometry
-
If the payload is a fluorophore, measure the absorbance ratio.
-
Validation: The absorbance of the purified (Drug)2-Linker should be exactly 2x the molar extinction coefficient of the single drug (assuming no quenching).
Solubility Check
-
Compare the water solubility of the Free Drug vs. (Drug)2-Linker.
-
Success Criteria: The conjugate should remain clear in PBS at concentrations where the free drug typically precipitates. This confirms the "PEGylation Effect" of the PEG4 arms.
Troubleshooting Common Issues
-
Incomplete Dual Loading (Mono-substitution):
-
Cause: Steric hindrance if the drug is bulky, or rapid hydrolysis of the NHS ester.
-
Solution: Use HATU instead of EDC/NHS for higher coupling efficiency. Ensure the reaction is strictly anhydrous.
-
-
Azide Degradation:
-
Cause: Exposure to reducing agents (e.g., TCEP, DTT) or phosphines during the amide coupling step.
-
Solution: Avoid all reducing agents until the Click reaction is complete. If reducing disulfides on an antibody is necessary, do it before introducing the Azide linker, or use TCEP carefully followed by full removal.
-
-
Aggregation during Click Reaction:
-
Cause: The hydrophobicity of the loaded drugs destabilizes the antibody.
-
Solution: Add 5–10% Propylene Glycol or Glycerol to the reaction buffer to assist solubility during the conjugation phase.
-
References
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today.[] (Discusses the solubility shielding of branched PEGs). Available at: [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for EDC/NHS and Click Chemistry protocols). Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at: [Link]
Sources
Methodological & Application
Application Note: Synthesis of Trivalent PROTACs Using N-(Azido-PEG2)-N-bis(PEG4-Acid)
Introduction & Strategic Rationale
The Challenge: Avidity and Solubility in PROTAC Design
Traditional PROTACs are linear, bivalent molecules connecting one Target Protein (POI) ligand and one E3 ligase ligand. While effective, this design often suffers from the "Hook Effect" (formation of binary rather than ternary complexes at high concentrations) and poor aqueous solubility due to large lipophilic warheads.
The Solution: Branched Linker N-(Azido-PEG2)-N-bis(PEG4-Acid)
This application note details the use of N-(Azido-PEG2)-N-bis(PEG4-Acid) , a trifunctional linker designed to overcome these limitations. Its unique architecture features a tertiary amine core branching into:
-
Two Carboxylic Acid Arms (PEG4-COOH): Allows for the symmetric attachment of two identical POI ligands, creating a homo-bivalent warhead. This increases local concentration and binding avidity (cooperativity) to the target protein.[1]
-
One Azide Arm (PEG2-N3): A "Click-ready" handle for the orthogonal attachment of an E3 ligase ligand (or a solubility tag/fluorophore) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Technical Specifications
| Property | Specification |
| Formula | |
| M.W. | 670.75 Da |
| Core Geometry | Branched (Y-Shape) |
| Reactive Groups | 2x Carboxylic Acid (Amide Coupling), 1x Azide (Click Chemistry) |
| Solubility | High (Water, DMSO, DMF, Methanol) |
| Linker Class | Heterobifunctional / Trifunctional PEG |
Experimental Workflow Overview
The synthesis of a trivalent PROTAC using this linker typically follows a "Symmetry-First" approach. Because the two acid arms are identical, it is experimentally superior to attach the two copies of the POI ligand first, followed by the orthogonal "Click" reaction to attach the single E3 ligand.
Workflow Visualization
Figure 1: The "Symmetry-First" synthetic route ensures efficient dual-loading of the POI ligand before the final convergent Click reaction.
Detailed Protocols
Protocol A: Symmetric Functionalization of Acid Termini (Step 1)
Objective: Attach two copies of an amine-containing POI ligand (e.g., a JQ1 derivative with a free amine) to the bis-acid linker.
Reagents:
-
POI Ligand: Amine-functionalized warhead (
) -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: Dissolve 1.0 equivalent (eq) of the Linker in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add 2.2 eq of HATU and 4.0 eq of DIPEA. Stir at room temperature (RT) for 5 minutes to activate the carboxylic acids.
-
Expert Insight: Although 2.0 eq of HATU is stoichiometric, a 10% excess ensures complete activation of both arms.
-
-
Coupling: Add 2.5 eq of the Amine-POI Ligand.
-
Critical Step: You must use an excess (>2.0 eq) of the ligand to prevent the formation of mono-substituted byproducts, which are difficult to separate from the desired bis-substituted product due to similar polarity.
-
-
Reaction: Stir the mixture at RT for 2–4 hours under nitrogen atmosphere. Monitor by LC-MS.[6][7]
-
Target Mass: Look for
.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl solution (removes DMF) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient). The azide group is stable under these conditions.
Protocol B: CuAAC "Click" Reaction (Step 2)
Objective: Conjugate the Bis-POI-Azide intermediate to an alkyne-functionalized E3 Ligase ligand (e.g., Thalidomide-alkyne).
Reagents:
-
Intermediate: Bis-POI-Azide (from Protocol A)
-
E3 Ligand: Alkyne-functionalized (
) -
Catalyst:
(100 mM in water) -
Reductant: Sodium Ascorbate (500 mM in water)
-
Ligand (Optional but Recommended): THPTA or TBTA (to protect biomolecules and accelerate reaction)
-
Solvent: DMSO/Water or tBuOH/Water (1:1)
Procedure:
-
Dissolution: Dissolve 1.0 eq of the Bis-POI-Azide intermediate and 1.2 eq of the Alkyne-E3 Ligand in DMSO.
-
Catalyst Premix: In a separate small vial, mix
(0.1 eq) with THPTA (0.5 eq). Add Sodium Ascorbate (0.5 eq) last. The solution should remain clear or turn slightly yellow (reduction to Cu(I)). -
Initiation: Add the catalyst mixture to the main reaction vessel. Flush with Nitrogen.
-
Incubation: Stir at RT for 1–2 hours.
-
Self-Validating Check: The reaction is highly specific. LC-MS should show the disappearance of the azide peak and the appearance of the triazole product.
-
-
Scavenging: If copper removal is critical for downstream biological assays, add a metal scavenger (e.g., QuadraPure™ TU) and stir for 30 mins, then filter.
-
Final Purification: Isolate the final trivalent PROTAC via Preparative RP-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Action: Trivalency[1]
The resulting molecule operates via a cooperative binding mechanism. The dual POI ligands allow the PROTAC to bind two target proteins simultaneously, potentially increasing the residence time of the complex and enhancing ubiquitination efficiency.
Figure 2: The trivalent complex recruits one E3 ligase to ubiquitinate two copies of the Target Protein, or utilizes the second arm to increase local concentration (Avidity).[8]
Troubleshooting & QC
Common Issues
-
Incomplete Coupling (Step 1): If mono-substituted product persists, re-dissolve crude in DMF and add fresh HATU/DIPEA. Do not add more linker.
-
Copper Contamination: Trace copper can be toxic to cells. Always perform a final RP-HPLC purification step. The PEG chains will aid in solubility during this purification.[7][9]
-
Hygroscopicity: The PEG linker is hygroscopic. Store the neat linker at -20°C under desiccant. Allow it to warm to RT before opening to prevent water condensation.
Quality Control Standards
-
LC-MS: Purity >95%. Confirm absence of starting azide (distinctive IR stretch at ~2100 cm⁻¹, though usually monitored by mass).
-
NMR: Verify the ratio of POI ligand protons to E3 ligand protons (should be 2:1).
-
Solubility: Dissolve in DMSO to 10 mM. If precipitation occurs upon dilution into PBS, the PEG chain length may be insufficient for the specific warheads used.
References
-
Ciulli, A., et al. (2019). Trivalent PROTACs enhance protein degradation via cooperativity and avidity.[8] Nature Chemical Biology. [Link]
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. [Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. N-(Azido-PEG4)-N-bis(PEG2-t-butyl ester) | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-(Azido-PEG2)-N-bis(PEG4-Acid)_新研博美 [xinyanbm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
Application Note: Click Chemistry Reaction Conditions for N-(Azido-PEG2)-N-bis(PEG4-Acid)
[1][2]
Executive Summary & Molecule Profile
N-(Azido-PEG2)-N-bis(PEG4-Acid) (MW: ~670.8 Da) is a specialized heterobifunctional linker featuring a "dendron-like" architecture. It possesses a single azide (-N₃) group for bioorthogonal "click" conjugation and two carboxylic acid (-COOH) tails.
This unique structure allows for a 1:2 amplification strategy : one click reaction event installs two functional handles (acids) that can be subsequently activated (e.g., via NHS esters) to bind two payload molecules (drugs, peptides, or solubility enhancers).
Key Chemical Properties
| Property | Specification | Implication for Protocols |
| Hydrophilicity | High (PEG spacer) | Soluble in water, DMSO, DMF, and Methanol. Ideal for improving the solubility of hydrophobic payloads (e.g., PROTACs). |
| Reactive Handle A | Azide (-N₃) | Reacts with Alkynes (CuAAC) or Cyclooctynes (SPAAC). |
| Reactive Handle B | Bis-Carboxylic Acid | Inert during Click conditions (mostly); requires activation (EDC/NHS) for amine coupling. |
| pKa | ~4.5 (Carboxylates) | CRITICAL: The molecule is acidic. Reactions must be strongly buffered to maintain pH 7.0–8.0 for optimal click kinetics. |
Core Directive: Reaction Strategy
The choice between CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted) depends entirely on your biological system's tolerance to copper.
-
Use CuAAC for: Synthetic chemistry, surface modification, and robust in vitro conjugations where maximum yield and reaction speed are required.
-
Use SPAAC for: Live-cell labeling, in vivo applications, or copper-sensitive proteins (e.g., GFP, enzymes with metal centers).
Protocol A: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[3]
Mechanism: The azide reacts with a terminal alkyne catalyzed by Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.[1] Expert Insight: Because this linker contains free carboxylic acids, carboxylate-copper coordination can occur, potentially poisoning the catalyst. To counteract this, we utilize THPTA , a water-soluble ligand that binds Cu(I) more strongly than the carboxylates, protecting the catalyst and preventing oxidation.
Reagents Required[5][6][7][8][9][10][11]
-
Linker: N-(Azido-PEG2)-N-bis(PEG4-Acid) (10 mM stock in DMSO or Water).
-
Alkyne Partner: Molecule with terminal alkyne (e.g., Propargyl-modified payload).
-
Catalyst Source: CuSO₄ · 5H₂O (20 mM in water).
-
Reducing Agent: Sodium Ascorbate (100 mM in water, Freshly Prepared ).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).
-
Buffer: 100 mM Phosphate Buffer (PB) or HEPES, pH 7.5. Avoid Tris (can coordinate Cu).
Step-by-Step Methodology
-
Preparation: Dissolve the Alkyne partner in the reaction buffer (or DMSO if insoluble). Final concentration should be 1–5 mM.[2]
-
Linker Addition: Add N-(Azido-PEG2)-N-bis(PEG4-Acid) to the Alkyne solution.
-
Stoichiometry: Use 1.2 to 1.5 equivalents of Azide per Alkyne group to drive the reaction to completion.
-
-
Catalyst Complexing (The "Premix" Step):
-
In a separate tube, mix CuSO₄ and THPTA.
-
Ratio: 1 mol Cu : 5 mol THPTA. (e.g., 5 µL CuSO₄ + 25 µL THPTA).
-
Why? Premixing ensures all copper is ligated before touching the protein/linker.
-
-
Initiation:
-
Add the Cu-THPTA complex to the main reaction vessel. Final Cu concentration: 0.5–1.0 mM.
-
Add Sodium Ascorbate.[2] Final concentration: 5.0 mM (maintain >5x excess over Copper).
-
-
Incubation:
-
Purge headspace with N₂ or Ar (optional but recommended for max efficiency).
-
Incubate at Room Temperature for 1–2 hours or 4°C overnight .
-
Note: The solution should remain clear. If it turns brown/yellow, oxidation has occurred; add more ascorbate.
-
-
Quenching & Purification:
Visual Workflow: CuAAC Pathway
Caption: Optimized CuAAC workflow emphasizing the THPTA premix step to prevent carboxylate interference.
Protocol B: SPAAC (Copper-Free / Strain-Promoted)[11]
Mechanism: The azide reacts with a strained cyclooctyne (DBCO or BCN) driven by the release of ring strain. No catalyst is required.[4][5][6][7] Expert Insight: While slower than CuAAC, this method is strictly bioorthogonal. However, the steric bulk of the branched PEG-Bis(Acid) linker combined with a bulky DBCO group can slow kinetics. We recommend lower concentrations and longer times compared to linear PEGs.
Reagents Required[5][6][7][8][9][10][11]
-
Linker: N-(Azido-PEG2)-N-bis(PEG4-Acid).[8][9][10][11][12][13]
-
Cyclooctyne Partner: DBCO- or BCN-modified molecule.
-
Solvent: Aqueous Buffer (PBS, pH 7.4) or DMSO/DMF.[14][2]
-
Note: The reaction tolerates organic solvents well.[14]
-
Step-by-Step Methodology
-
Stoichiometry:
-
Mix the Azide-Linker and DBCO-Partner at a 1:1 molar ratio .
-
If the Azide-Linker is cheap/abundant, use 2–5 equivalents to accelerate the reaction (pseudo-first-order kinetics).
-
-
Concentration:
-
Keep reactants as concentrated as possible (e.g., >5 mg/mL or >100 µM).
-
Why? SPAAC second-order rate constants are low (0.1 – 1.0 M⁻¹s⁻¹). Dilute reactions will take days.
-
-
Incubation:
-
Incubate at Room Temperature for 4–16 hours (Overnight is standard).
-
Or 37°C for 2–4 hours .
-
-
Monitoring:
-
Monitor by HPLC or LC-MS.
-
Tip: DBCO has a characteristic UV absorbance at ~309 nm. As the triazole forms, this peak disappears. You can track reaction progress by the decrease in A309 .
-
Visual Workflow: SPAAC Pathway
Caption: SPAAC workflow highlighting the utility of UV monitoring (A309nm) for reaction tracking.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | pH too low | The bis-acid moiety lowers pH. Ensure buffer capacity is >50 mM (pH 7.5). |
| Low Yield (CuAAC) | Copper poisoning | Carboxylates are chelating Cu. Increase THPTA:Cu ratio to 10:1 or add more Cu. |
| Low Yield (SPAAC) | Steric hindrance | The branched "Y" shape of the linker may block access to deep binding pockets. Add a linear PEG spacer to the DBCO partner. |
| Aggregation | Charge repulsion | If coupling to a negatively charged protein, the addition of two more acid groups may cause repulsion. Increase ionic strength (150 mM NaCl). |
References
-
BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product & Protocol Guide. Retrieved from
-
Vector Laboratories. Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Retrieved from
-
BenchChem. Application Notes for CuAAC with PEG-Amido-Acids. Retrieved from
-
Jena Bioscience. Click Chemistry: General Protocols for CuAAC and SPAAC. Retrieved from
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. (Seminal paper on THPTA usage).
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 8. N-(Azido-PEG4)-N-bis(PEG2-t-butyl ester) | BroadPharm [broadpharm.com]
- 9. N-(Azido-PEG1)-N-bis(PEG2-acid), HCl salt | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-(Azido-PEG2)-N-bis(PEG4-Acid)_新研博美 [xinyanbm.com]
- 12. precisepeg.com [precisepeg.com]
- 13. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
strain-promoted azide-alkyne cycloaddition (SPAAC) with N-(Azido-PEG2)-N-bis(PEG4-Acid)
An Application Scientist's Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N-(Azido-PEG2)-N-bis(PEG4-Acid)
Introduction: Engineering Molecular Precision with Bioorthogonal Chemistry
In the intricate landscape of bioconjugation, the ability to form specific, stable covalent bonds within complex biological environments is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of "click chemistry," offering an exceptional tool for molecular engineering.[1] As a bioorthogonal reaction, SPAAC proceeds with high selectivity and efficiency in physiological conditions without the need for cytotoxic copper catalysts, a critical advantage for applications involving living cells or sensitive biomolecules.[2][3][4]
This guide delves into the practical application of SPAAC using a sophisticated, branched linker: N-(Azido-PEG2)-N-bis(PEG4-Acid) . This molecule is uniquely designed for advanced bioconjugation strategies. Its structure features a terminal azide for SPAAC, while two terminal carboxylic acid groups provide handles for covalent attachment to biomolecules. The integrated polyethylene glycol (PEG) chains enhance solubility, improve stability, and reduce the immunogenicity of the resulting conjugate.[5][6]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth look at the underlying principles of SPAAC, offers detailed, field-tested protocols for the use of N-(Azido-PEG2)-N-bis(PEG4-Acid), and presents a framework for the robust characterization of the final bioconjugate.
Part I: Core Principles and Reagent Overview
The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind SPAAC is the immense ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1][] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted mechanism to form a stable, covalent triazole linkage.[1] The reaction is highly specific because both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring the reaction occurs exclusively between the intended partners.[1][]
Caption: Figure 1: Mechanism of SPAAC.
Dissecting the N-(Azido-PEG2)-N-bis(PEG4-Acid) Linker
The N-(Azido-PEG2)-N-bis(PEG4-Acid) linker is a multifunctional tool designed for creating complex bioconjugates. Its architecture provides distinct functionalities at opposite ends of the molecule, bridged by hydrophilic PEG spacers.
-
Azido Group (N3): This is the bioorthogonal handle that participates directly in the SPAAC reaction with a strained alkyne-modified molecule.[8]
-
bis-Carboxylic Acid Groups (-COOH): The two terminal carboxylic acid groups allow for the covalent attachment of the linker to primary amines (e.g., the side chains of lysine residues on proteins and antibodies). This reaction is typically mediated by carbodiimide chemistry (EDC/NHS), forming stable amide bonds. The dual nature of these groups enables multivalent attachment or the creation of branched structures.
-
PEG Spacers (PEG2 and PEG4): The polyethylene glycol chains are critical for the linker's performance in biological applications. They improve the water solubility of hydrophobic molecules, prevent aggregation, and can shield the conjugate from the immune system, potentially extending its circulation half-life.[5][6][]
Caption: Figure 2: Functional components of the linker.
Part II: Experimental Design and Optimization
The success of any bioconjugation reaction hinges on careful planning and optimization. The following factors are critical for achieving high-yield, high-purity conjugates using SPAAC.
Key Experimental Parameters
-
Reactant Stoichiometry: The molar ratio of the azide-linker to the strained alkyne is a key parameter. When labeling a valuable biomolecule like an antibody, a molar excess of the smaller, cyclooctyne-modified molecule (e.g., 5- to 20-fold excess) is often used to drive the reaction to completion and maximize labeling of the protein.[1]
-
Solvent System: For most bioconjugation applications, aqueous buffers are required to maintain the protein's native structure. Phosphate-buffered saline (PBS) is common, but HEPES has been shown to increase reaction rates for some SPAAC reactions.[10][11] If the cyclooctyne-modified molecule has poor water solubility, a stock solution can be prepared in a water-miscible organic solvent like DMSO or DMF. The final concentration of the organic co-solvent in the reaction mixture should be kept low (typically <10% v/v) to prevent denaturation of the biomolecule.[1]
-
pH and Temperature: SPAAC reactions are robust and proceed well over a range of conditions. Most bioconjugations are performed at a physiological pH of 7.0-8.0.[12] Higher pH values can sometimes increase reaction rates.[11] Reactions can be run at room temperature (25°C) for 4-24 hours or at 4°C for longer periods to preserve the stability of sensitive proteins.[1][10]
Comparative SPAAC Kinetics
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes react faster. The table below provides a comparison of typical second-order rate constants for commonly used cyclooctynes, offering a baseline for experimental design.
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 | High reactivity, moderate stability. Widely used.[13][14] |
| BCN (Bicyclononyne) | ~0.01 - 0.1 | Excellent balance of high reactivity and stability.[13][15] |
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Reacts exceptionally fast; derivatives can be fluorogenic.[16][17] |
| Cyclododecyne | < 0.001 | Lower reactivity but very stable; useful for controlled conjugations.[10] |
Rate constants are approximate and can vary significantly based on the specific azide structure, solvent, and temperature.[18][19][20]
Part III: Detailed Protocols
This section provides a step-by-step protocol for a common application: conjugating a payload (e.g., a drug or fluorophore) to an antibody using the N-(Azido-PEG2)-N-bis(PEG4-Acid) linker. This is a two-stage process involving an initial amide coupling followed by the SPAAC reaction.
Caption: Figure 3: Workflow for two-step antibody conjugation.
Protocol 1: Two-Step Conjugation to a Protein/Antibody
Materials:
-
N-(Azido-PEG2)-N-bis(PEG4-Acid)
-
Antibody or protein of interest (in a buffer free of primary amines, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DBCO-functionalized payload (e.g., DBCO-Fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentrators
Step A: Amide Coupling to Functionalize Antibody with Azide Groups
Causality: This step uses EDC/Sulfo-NHS chemistry to activate the linker's carboxylic acids, making them reactive towards the primary amines on lysine residues of the antibody, forming stable amide bonds.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of N-(Azido-PEG2)-N-bis(PEG4-Acid) in DMSO.
-
Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.
-
Activation and Conjugation:
-
To the antibody solution, add a 20- to 50-fold molar excess of the N-(Azido-PEG2)-N-bis(PEG4-Acid) linker.
-
Immediately add a 2-fold molar excess of EDC and Sulfo-NHS over the linker.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess linker and coupling reagents by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
Step B: SPAAC Reaction with a DBCO-Functionalized Payload
Causality: This step leverages the bioorthogonal nature of SPAAC. The azide groups now present on the antibody will specifically react with the strained alkyne (DBCO) on the payload molecule.
-
Reactant Preparation: Prepare a stock solution of the DBCO-payload in DMSO.
-
SPAAC Conjugation:
-
To the purified azido-antibody solution from Step A, add a 5- to 10-fold molar excess of the DBCO-payload stock solution.
-
Ensure the final DMSO concentration remains below 10% (v/v).
-
Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing. The optimal time depends on the reactants and should be determined empirically.
-
-
Final Purification: Remove the unreacted DBCO-payload using a desalting column or, for higher purity, size exclusion chromatography (SEC). Concentrate the final conjugate and store it under appropriate conditions.
Protocol 2: Characterization of the Final Conjugate
Characterization is essential to confirm successful conjugation, determine the degree of labeling, and assess the purity and integrity of the product.[21]
-
UV-Vis Spectroscopy: If the payload has a unique absorbance, the degree of labeling (DOL) can be calculated using the Beer-Lambert law. Measure the absorbance of the conjugate at the protein's maximum (e.g., 280 nm) and the payload's maximum.
-
SDS-PAGE: Run samples of the unconjugated antibody, azido-antibody, and the final conjugate on an SDS-PAGE gel. A successful conjugation will show a shift to a higher molecular weight.[21]
-
Mass Spectrometry (MS): For definitive confirmation, analyze the conjugate by LC-MS to measure the precise mass increase, which corresponds to the mass of the linker and payload added.[22]
-
Size Exclusion Chromatography (SEC-HPLC): This technique is crucial for assessing the purity of the conjugate and detecting any aggregation that may have occurred during the conjugation process.[22]
Part IV: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | • Inactive EDC/Sulfo-NHS (hydrolyzed).• Insufficient molar excess of reagents.• Reaction time is too short.• Presence of amine-containing buffers (e.g., Tris) in Step A. | • Always use freshly prepared EDC/Sulfo-NHS solutions.• Increase the molar excess of the linker or DBCO-payload.• Increase incubation time; monitor reaction progress.• Perform buffer exchange into an amine-free buffer (PBS, HEPES) before starting. |
| Protein Aggregation | • High concentration of organic co-solvent (e.g., DMSO).• Protein is unstable under the reaction conditions (pH, temp).• Extensive modification of surface lysines. | • Keep final DMSO or other organic solvent concentration below 10%.• Perform the reaction at a lower temperature (4°C).• Reduce the molar excess of the linker in Step A to achieve a lower degree of labeling. |
| Multiple Products or Heterogeneity | • Inherent to labeling surface lysines, which vary in accessibility.• Side reactions if starting materials are impure. | • This is expected with lysine conjugation. For site-specific conjugation, consider alternative strategies.• Purify starting materials before the reaction.• Use purification methods like HIC or IEX to separate species with different DOLs. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile technology for modern bioconjugation. When combined with intelligently designed linkers like N-(Azido-PEG2)-N-bis(PEG4-Acid), it opens the door to creating sophisticated molecular constructs. This linker's unique branched structure, featuring both bioorthogonal and traditional coupling chemistries, provides a robust platform for developing next-generation antibody-drug conjugates, advanced diagnostic probes, and functionalized biomaterials.[][23] By understanding the core principles, optimizing reaction conditions, and performing rigorous characterization, researchers can effectively harness the power of this system to advance their scientific frontiers.
References
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Grokipedia. Copper-free click chemistry. [Link]
-
Park, S., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC. [Link]
-
Cristal Therapeutics. Copper free click chemistry reagent: CliCr®. [Link]
-
AxisPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid). [Link]
-
Cole, E. L., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Pitalua-Cid, I., et al. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]
-
Weber, M., et al. (2017). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. ACS Publications. [Link]
-
van Geel, R., et al. (2012). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. SciSpace. [Link]
-
AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]
-
Kamal, H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]
-
Cole, E. L., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. RSC Publishing. [Link]
-
van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
-
ResearchGate. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. grokipedia.com [grokipedia.com]
- 5. precisepeg.com [precisepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. scispace.com [scispace.com]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 21. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [mdpi.com]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. purepeg.com [purepeg.com]
Troubleshooting & Optimization
troubleshooting N-(Azido-PEG2)-N-bis(PEG4-Acid) solubility issues
Topic: Troubleshooting Solubility & Stability Issues Document ID: TS-PEG-AZ-042 Last Updated: February 18, 2026
Molecule Overview & Physicochemical Profile[2][3][4][5]
To troubleshoot effectively, one must understand the competing forces within the molecule. N-(Azido-PEG2)-N-bis(PEG4-Acid) is a heterobifunctional, branched PEG linker. Its solubility behavior is dictated by its zwitterionic potential and amphiphilic structure.
Structure Analysis
-
Core: Tertiary Amine (Central Nitrogen).
-
Arm 1: PEG2-Azide (
) – Hydrophobic/Reactive handle. -
Arms 2 & 3: PEG4-Carboxylic Acid (
) – pH-dependent solubility.
Solubility Matrix
| Solvent | Solubility Rating | Critical Notes |
| Water (pH > 6) | ⭐⭐⭐⭐⭐ (Excellent) | Acids are deprotonated ( |
| Water (pH < 4) | ⭐⭐ (Poor) | Acids are protonated ( |
| DMSO / DMF | ⭐⭐⭐⭐⭐ (Excellent) | Best for stock solutions. Disrupts secondary structure/aggregation. |
| DCM / Chloroform | ⭐⭐⭐ (Moderate) | Soluble, but avoid for long-term storage due to potential azide hazards. |
| Alcohols (MeOH) | ⭐⭐⭐⭐ (Good) | Good solubility, but potential for esterification of acids if catalyzed. |
The Science of Solubility (The "Why")
The most common failure mode with this reagent is pH-mismatch precipitation .
-
The Zwitterionic Trap: The central nitrogen is a tertiary amine (
), while the terminal groups are carboxylic acids ( ).-
At pH 7 (Neutral): The amine is protonated (
) and acids are deprotonated ( ). The molecule is a zwitterion. It is soluble in water due to charge, but may aggregate via ionic bridging. -
At pH < 4 (Acidic): The acids become neutral (
). The molecule loses significant hydrophilicity, often resulting in an oily residue or cloudiness in aqueous buffers.
-
-
The "Salting Out" Effect: In high-salt buffers (e.g., 10x PBS), the hydration shell around the PEG chains is stripped away by the salt ions, causing the PEG to collapse and precipitate.
Interactive Troubleshooting Guide (Q&A)
Issue 1: "I added water, but the reagent turned into a cloudy oil."
Diagnosis: The pH of your water is likely too low (often pH 5.5-6.0 for unbuffered Milli-Q water), or the concentration is too high. Corrective Action:
-
Do not heat. Azides are heat-sensitive.
-
Adjust pH: Add a small volume of 0.1 M NaOH or basic buffer (pH 8.0) to drive the carboxylic acids to their ionic form (
). -
Protocol: See Protocol B below.
Issue 2: "The reagent precipitated when added to my reaction buffer."
Diagnosis: Ionic Strength Incompatibility or Cation Bridging. If your buffer contains high concentrations of divalent cations (
-
Pre-dissolve in DMSO: Make a 10-50 mM stock in DMSO first.
-
Dilute: Add the DMSO stock dropwise to the buffer while vortexing. Ensure final DMSO concentration is < 5-10% (biocompatible limit).
-
Chelation: If compatible with your biology, add 1-5 mM EDTA to sequester divalent cations.
Issue 3: "Can I use DCM or Chloroform for stock solutions?"
Diagnosis: Technically yes, but operationally risky. Expert Insight: While the reagent dissolves in halogenated solvents, azides can react with dichloromethane (DCM) over long periods to form explosive diazidomethane, especially if trace metals are present. Recommendation: Use DMSO or DMF for storage. Use DCM only for immediate synthetic steps and evaporate immediately.
Standard Operating Procedures (Protocols)
Protocol A: Preparation of Stable Stock Solution (Recommended)
Use this for long-term storage (-20°C).
-
Equilibrate: Allow the product vial to warm to room temperature before opening to prevent water condensation (PEG is hygroscopic).[1][2]
-
Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF.
-
Concentration: Target 10 mM to 50 mM.
-
Calculation: Mass (mg) / MW (670.8 g/mol ) = Moles. Moles / Volume (L) = Molarity.
-
-
Dissolution: Vortex gently for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into small volumes (avoid freeze-thaw). Store at -20°C.
Protocol B: Direct Aqueous Dissolution
Use this only for immediate use.
-
Buffer Selection: Use PBS (pH 7.[2]4) or Borate Buffer (pH 8.5). Avoid Acetate buffer (pH < 5).
-
Method:
Logic Flowchart: Solubility Decision Tree
Caption: Decision logic for solvent selection. Blue nodes indicate actions, Green indicates optimal paths, and Red indicates high-risk states requiring intervention.
References
-
BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product & Solubility Data. Retrieved from
-
Creative PEGWorks. General Technical Information: Solubility of PEG Derivatives. Retrieved from
-
Lumiprobe. Azide-PEG-Carboxylic Acid Handling Guidelines. Retrieved from
-
Starr, J. N., & King, C. J. (1992).[3] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research.[3] Retrieved from [3]
-
BenchChem. Essential Guide to the Safe Disposal of Azido-PEG Reagents. Retrieved from
Sources
Technical Support Center: Optimizing HPLC Purification of N-(Azido-PEG2)-N-bis(PEG4-Acid)
Status: Active Lead Scientist: Senior Application Specialist Molecule Class: Heterobifunctional PEG Linkers (Branched) Critical Challenge: High Polarity + Weak Chromophore + Acidic Functionality
Executive Summary & Molecule Profile
Welcome to the technical support hub for N-(Azido-PEG2)-N-bis(PEG4-Acid) . This molecule presents a "perfect storm" for standard reverse-phase chromatography: it is highly hydrophilic (due to the PEG backbone), acidic (two carboxylic acid tails), and lacks a strong UV chromophore (only the azide group provides significant signal).
Successful purification requires abandoning standard "generic gradient" protocols in favor of a method that specifically addresses retention of polar acids and low-wavelength detection .
Molecule "Personality" Profile
| Feature | Chromatographic Impact | Optimization Strategy |
| Branched PEG Backbone | High water solubility; poor retention on standard C18. | Use C18-AQ (Aqueous) columns or HILIC. |
| Bis-Carboxylic Acids | Peak tailing due to silanol interactions; pH dependent retention. | Acidify mobile phase (pH < 3.0) to protonate acids ( |
| Azide ( | Weak UV absorbance; thermal instability. | Detect at 210 nm ; avoid high temperatures (>40°C). |
Module 1: Method Development Protocol
Step 1: Stationary Phase Selection (The "Anchor")
Standard C18 columns often suffer from "phase collapse" (dewetting) when running the high-aqueous conditions necessary to retain this molecule.
-
Recommendation: Use a C18-AQ (Aqueous) column. These phases contain polar-embedded groups that allow the chains to remain extended even in 100% water.
-
Alternative: If retention is still insufficient (
), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or Bare Silica phase.
Step 2: Mobile Phase & pH Control (The "Environment")
You must suppress the ionization of the carboxylic acids. If the acids are deprotonated (
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Why TFA? It lowers pH to ~2.0, ensuring
protonation. It also acts as an ion-pairing agent to sharpen the peak. Formic acid (0.1%) is a weaker alternative if MS sensitivity is paramount, but peak shape may suffer.
-
-
Solvent B: Acetonitrile (ACN) + 0.1% TFA.
-
Why ACN? Methanol has a high UV cutoff (~205-210 nm) which interferes with azide detection. ACN is transparent at 210 nm.
-
Step 3: Detection Settings (The "Eyes")
The PEG backbone is UV-silent. The Azide group has a characteristic but weak absorption band at 210 nm .
-
Primary Wavelength: 210 nm (Bandwidth 4 nm).
-
Reference Wavelength: Off (or >360 nm). Note: Using a reference wavelength like 254 nm can sometimes subtract real signal if the spectrum is flat, but here it is safe.
-
Secondary Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection) is highly recommended as they detect the PEG backbone regardless of chromophores.
Visualization: Method Development Logic
The following diagram illustrates the decision matrix for optimizing the stationary phase based on initial retention results.
Caption: Decision tree for selecting the correct stationary phase based on retention factor (
Module 2: Troubleshooting Guide
Issue 1: "The Ghost Peak" (No signal observed)
Symptoms: You injected the sample, but the chromatogram is flat or shows only solvent fronts.
-
Root Cause A: Wrong Wavelength. You are likely monitoring at 254 nm (standard for aromatics). This molecule is invisible at 254 nm.
-
Fix: Change detection to 210 nm .
-
-
Root Cause B: UV Cutoff Interference. You are using Methanol or Acetone. Both absorb UV at 210 nm, masking the analyte.
-
Fix: Switch to HPLC-grade Acetonitrile .
-
-
Root Cause C: Concentration. The extinction coefficient of the azide is low (
).-
Fix: Increase injection mass or use ELSD/CAD detection [1].
-
Issue 2: "The Sliding Peak" (Retention time drift)
Symptoms: The peak elutes earlier with every subsequent injection.
-
Root Cause: Phase Collapse. If using a standard C18 column with 100% aqueous start, the hydrophobic chains "mat down" to avoid the water, losing surface area.
-
Fix: Switch to a C18-AQ column or ensure the method never drops below 3-5% organic solvent between runs [2].
Issue 3: "The Shark Fin" (Fronting or Tailing)
Symptoms: Asymmetric peaks.
-
Tailing (Right skew): Caused by secondary interactions between the free carboxylic acids and silanols.
-
Fix: Ensure TFA concentration is at least 0.1%. If using MS, use Ammonium Formate (10mM, pH 3.0) to mask silanols.
-
-
Fronting (Left skew): Column overload.
-
Fix: The high polarity of the PEG limits its solubility in the stationary phase. Reduce injection volume or concentration.
-
Module 3: Stability & Handling FAQ
Q: Can I use heat to speed up the column equilibration? A: Proceed with Caution. While organic azides are generally stable, they can decompose at high temperatures. Do not exceed 40°C . Higher temperatures may also degrade the PEG chain (oxidation) if the mobile phase is not degassed [3].
Q: Is the azide group stable in 0.1% TFA? A: Yes. Aliphatic azides are stable in dilute acids like 0.1% TFA for the duration of a purification run. However, do not store the purified fraction in the acidic mobile phase for days. Lyophilize immediately or neutralize with a small amount of ammonium bicarbonate buffer [4].
Q: Can I use Methanol as the organic solvent? A: Avoid if possible. Besides the UV cutoff issue mentioned above, long-term exposure of carboxylic acids to methanol in acidic conditions can lead to Fischer Esterification (converting your acid to a methyl ester), creating a permanent impurity [5]. Acetonitrile is chemically inert in this context.
Q: How do I remove the TFA after purification? A: TFA salts can be cytotoxic. For biological applications, repeated lyophilization (3x) from water/HCl or using a desalting column is recommended to exchange the trifluoroacetate counterion for chloride or acetate.
References
-
LCGC International. "Assay for ppm Levels of Azide in Drug Substances." Chromatography Online. Accessed February 18, 2026. Link
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Accessed February 18, 2026. Link
-
BenchChem. "Azide Compound Purification by Column Chromatography: Technical Support." Accessed February 18, 2026. Link
-
National Institutes of Health (NIH). "Determination of azide impurity in sartans using reversed-phase HPLC." Journal of Pharmaceutical and Biomedical Analysis. Accessed February 18, 2026. Link
-
Sigma-Aldrich. "HPLC Troubleshooting Guide: Peak Shape and Solvent Interactions." Accessed February 18, 2026. Link
Technical Support Center: N-(Azido-PEG2)-N-bis(PEG4-Acid) in Click Chemistry
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing N-(Azido-PEG2)-N-bis(PEG4-Acid) in click chemistry applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental optimization.
I. Understanding the Reagent: A Multifunctional Linker
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a heterobifunctional linker designed for advanced bioconjugation. Its key features are an azide group for click chemistry, two terminal carboxylic acid groups for subsequent modifications (e.g., amide bonding), and a PEGylated structure to enhance solubility and reduce steric hindrance. Understanding the reactivity of each component is crucial for successful conjugation.
II. Frequently Asked Questions (FAQs)
Q1: Will the free carboxylic acid groups on my N-(Azido-PEG2)-N-bis(PEG4-Acid) interfere with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A: Generally, no. The presence of carboxylic acids is well-tolerated in CuAAC reactions. In fact, certain carboxylic acids, like benzoic acid, have been shown to act as promoters, accelerating the reaction rate.[1][2] The carboxylic acid can participate in the catalytic cycle by assisting in the protonolysis of the copper-triazolide intermediate, which is a key step in regenerating the active catalyst.[1] However, acids with strong chelating capabilities for Cu(I) ions could potentially inhibit the reaction.[1][2] Given the structure of your PEG linker, significant inhibition is unlikely.
Q2: I am seeing low or no yield in my CuAAC reaction. What are the most common causes?
A: Low yields in CuAAC reactions, especially with sterically demanding substrates, can often be attributed to several factors:
-
Inefficient Catalyst Activity: The active catalyst is Cu(I), which can be unstable. Oxidation to Cu(II) or disproportionation will halt the reaction.[3]
-
Substrate Aggregation: High concentrations of PEGylated reagents can sometimes lead to aggregation, reducing the accessibility of reactive groups.[4]
-
Steric Hindrance: While CuAAC is robust, significant steric bulk on either the azide or alkyne can slow the reaction rate.[5][6] The PEG chains on your linker, while designed to improve properties, can contribute to this.[7][8]
Q3: Can I use common reducing agents like DTT or TCEP in buffers when working with my azido-PEG linker?
A: It is highly discouraged. Reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group to a primary amine, rendering it inactive for click chemistry.[9][10] TCEP can also participate in an undesired side reaction known as the Staudinger ligation with the azide.[9][][12] If a reducing agent is necessary to maintain protein integrity (e.g., to prevent disulfide bond formation), 2-mercaptoethanol may be a safer alternative as its rate of azide reduction is significantly slower.[9]
Q4: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and when should I choose one over the other?
A: The primary difference is the catalyst. CuAAC requires a copper(I) catalyst, while SPAAC is a copper-free reaction that uses a strained cyclooctyne (like DBCO or BCN) to react with the azide.[13][14][15]
-
Choose CuAAC when: High reaction speed and absolute regioselectivity (formation of the 1,4-triazole isomer) are critical, and the presence of copper is acceptable for your downstream application.[16][17]
-
Opt for SPAAC when: Your system is sensitive to metal catalysts, such as in live-cell imaging or in vivo studies, where copper toxicity is a major concern.[4][13] Be aware that SPAAC can be more sensitive to steric hindrance than CuAAC.[6]
Q5: How can I effectively purify my final conjugate and remove unreacted PEG linker?
A: Purification of PEGylated molecules can be challenging due to their heterogeneity.[18] A combination of chromatographic techniques is often most effective:
-
Size Exclusion Chromatography (SEC): Excellent for separating the larger, desired conjugate from smaller, unreacted PEG linkers and other low molecular weight impurities.[4][]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. Since your final product will have a different charge profile than the unreacted starting materials (especially if the carboxylic acids are modified), IEX is a powerful tool for purification.[][20]
-
Hydrophobic Interaction Chromatography (HIC): A useful complementary technique that separates based on hydrophobicity.[4][]
III. Troubleshooting Guide: Side Reactions & Optimization
This section provides a structured approach to identifying and mitigating common side reactions encountered when using N-(Azido-PEG2)-N-bis(PEG4-Acid).
Issue 1: Complete Reaction Failure or Very Low Yield in CuAAC
| Potential Cause | Explanation | Recommended Solution |
| Copper Catalyst Oxidation/Deactivation | The catalytically active species is Cu(I). Oxygen in the reaction buffer can oxidize it to the inactive Cu(II) state.[3] | Degas all buffers thoroughly before use. Work under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Ensure a sufficient molar excess of the reducing agent (e.g., sodium ascorbate, typically 5-10 fold excess over copper).[21] |
| Inadequate Ligand Use | Nitrogen-based ligands (e.g., THPTA, TBTA) are critical for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[3][22] | Always use a copper-stabilizing ligand. A ligand-to-copper ratio of 2:1 to 5:1 is a good starting point.[22][23] For sterically hindered substrates, polydentate ligands can be particularly effective. |
| Azide Reduction | If your buffers contain reducing agents like DTT or TCEP, your azide starting material may have been converted to an unreactive amine.[9] | Avoid DTT and TCEP. If a reducing agent is essential, consider using 2-mercaptoethanol cautiously.[9] Verify the integrity of your azido-PEG linker via mass spectrometry if you suspect degradation. |
| Substrate Precipitation/Aggregation | High concentrations of PEG reagents or poor solubility of the alkyne-containing substrate can lead to aggregation, preventing the reaction.[4] | Reduce the concentration of the reactants.[4] Add a co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility. |
Issue 2: Presence of Unexpected Byproducts in Mass Spectrometry Analysis
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Homocoupling (Glaser Coupling) | In the presence of oxygen, the copper catalyst can promote the coupling of two alkyne molecules, forming a homodimer (di-yne).[16][24] This is a common side reaction. | Rigorously degas all solutions and consider using an inert atmosphere. Ensure the presence of a sufficient concentration of the azide, as it competes for the copper acetylide intermediate. |
| Staudinger Ligation | If your reaction mixture is contaminated with phosphines (e.g., from upstream purification or TCEP), the azide will react to form an aza-ylide, leading to an amide-linked byproduct instead of a triazole.[][25][26] | Scrupulously avoid phosphine-based reagents in any step prior to the click reaction. Ensure all glassware is thoroughly cleaned. |
| Oxidative Damage to Biomolecules | The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which can damage sensitive biomolecules, particularly those with histidine or cysteine residues.[23] | Add a ROS scavenger like DMSO to the reaction mixture.[23] Increase the ligand-to-copper ratio (e.g., to 10:1), as excess ligand can act as a sacrificial agent.[23] Minimize reaction time by optimizing conditions for faster kinetics. |
IV. Experimental Protocols & Workflows
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a starting point for conjugating an alkyne-modified molecule to N-(Azido-PEG2)-N-bis(PEG4-Acid).
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50-100 mM stock solution of Sodium Ascorbate in deionized, degassed water. Prepare this solution fresh immediately before use.
-
Prepare a 20-50 mM stock solution of a copper ligand (e.g., THPTA) in deionized water or DMSO.
-
Dissolve your alkyne-containing substrate and N-(Azido-PEG2)-N-bis(PEG4-Acid) in a degassed reaction buffer (e.g., phosphate buffer, pH 7.0-8.0).[21]
-
-
Reaction Setup (Example for 100 µL final volume):
-
To a microcentrifuge tube, add the alkyne-substrate and the azido-PEG linker (typically a 1.2 to 2-fold molar excess of one reagent).
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.[21]
-
Add the ligand stock solution to a final concentration of 1-5 mM.
-
Vortex briefly.
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 5-10 mM.[21]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.[21] Protect the reaction from light. For very slow reactions, overnight incubation at 4°C may be beneficial.
-
-
Quenching and Purification:
-
Quench the reaction by adding a chelating agent like EDTA to sequester the copper.
-
Proceed with purification using an appropriate method, such as SEC or IEX chromatography.[4]
-
Workflow: Troubleshooting Low CuAAC Yield
Below is a DOT script for a Graphviz diagram outlining a logical troubleshooting workflow.
A logical workflow for troubleshooting low-yield CuAAC reactions.
Diagram: Key Side Reaction Pathways in CuAAC
This diagram illustrates the desired reaction pathway versus common side reactions.
Key reaction pathways in a typical CuAAC experiment.
V. References
-
Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (2018). PMC. Available at: [Link]
-
An integrated process combining the reaction and purification of PEGylated proteins. Royal Society of Chemistry. Available at: [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. (2015). PMC. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). PMC. Available at: [Link]
-
Measuring and suppressing the oxidative damage to DNA during Cu(I)-catalyzed azide-alkyne cycloaddition. ACS Publications. Available at: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Royal Society of Chemistry. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI. Available at: [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. ResearchGate. Available at: [Link]
-
Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Bioorthogonal reactions of triarylphosphines and related analogs. eScholarship, University of California. Available at: [Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024). PMC. Available at: [Link]
-
Advances in Bioconjugation. (2009). PMC. Available at: [Link]
-
Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes. SSRN. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2007). PMC. Available at: [Link]
-
Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Springer. Available at: [Link]
-
Click chemistries. Interchim. Available at: [Link]
-
Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Available at: [Link]
-
Click chemistry. Wikipedia. Available at: [Link]
-
The steric hindrance of PEG reduces the affinity of glycodendrimers... ResearchGate. Available at: [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Publications. Available at: [Link]
-
The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019). PMC. Available at: [Link]
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. (2013). PMC. Available at: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). PMC. Available at: [Link]
-
Instructions for the use of Azido-(PEG)n-NHS. Nanocs. Available at: [Link]
Sources
- 1. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. chempep.com [chempep.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. par.nsf.gov [par.nsf.gov]
- 24. papers.ssrn.com [papers.ssrn.com]
- 25. escholarship.org [escholarship.org]
- 26. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of N-(Azido-PEG2)-N-bis(PEG4-Acid)
Executive Summary: The Stability Snapshot
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a branched linker featuring a central tertiary amine connecting one azido-PEG arm and two carboxylic acid-PEG arms. Its stability is dictated by three distinct functional moieties: the Azide (reduction-sensitive), the Carboxylic Acid (activation-sensitive), and the Ether/Amine Backbone (oxidation-sensitive).
| Parameter | Stability Rating | Critical Constraint |
| pH Range | High (pH 2–10) | Stable in most aqueous buffers. |
| Temperature | Moderate | Store at -20°C. Avoid prolonged heating >37°C. |
| Light | Low | Azide is photosensitive. Store in amber vials/dark. |
| Redox | Low | Incompatible with reducing agents (DTT, TCEP). |
| Hydrolysis | High | The acid form is resistant to hydrolysis (unlike NHS esters). |
Buffer Compatibility Matrix
The choice of buffer is determined by your downstream application. Use this matrix to select the correct solvent system.
| Buffer System | Compatibility | Application Notes |
| PBS (Phosphate Buffered Saline) | Excellent | Ideal for storage and "Click" chemistry (CuAAC/SPAAC). |
| MES (pH 4.5–6.0) | Excellent | Preferred for EDC/NHS activation of the carboxylic acid groups. |
| HEPES / MOPS | Good | Suitable for general conjugation; minimal interference. |
| Tris / Glycine | Conditional | ⚠️ DO NOT USE if activating the carboxylic acid (EDC/NHS). Primary amines in Tris will compete with your target, capping the linker. Safe only for Click chemistry steps. |
| Borate (pH > 8.5) | Good | Good for conjugation efficiency but promotes rapid hydrolysis if you have converted the acid to an NHS ester. |
| Organic (DMSO / DMF) | Excellent | Recommended for stock solutions (10–50 mM).[1] Anhydrous grade required to prevent hydrolytic degradation of activated intermediates. |
Troubleshooting & FAQs
Q1: My "Click" reaction (Azide-Alkyne) failed. The linker seems inactive.
Diagnosis: The azide group may have been reduced to an amine.[2] Root Cause: Did you use a buffer containing reducing agents like DTT , TCEP , or β-Mercaptoethanol ?
-
Mechanism: These agents reduce the Azide (-N₃) to an Amine (-NH₂), rendering it inert to alkynes.
-
Solution: Dialyze your protein/sample into a non-reducing buffer (e.g., PBS) before adding the linker.[3] If TCEP is required for Cu(I) stabilization, keep the concentration minimal (<1 mM) and add it immediately before reaction, or use specific ligands (e.g., THPTA) that protect the copper without reducing the azide.
Q2: I see precipitation when dissolving the linker in aqueous buffer.
Diagnosis: Isoelectric aggregation or high concentration effects. Root Cause: The molecule contains a central tertiary amine (basic) and two carboxylic acids (acidic).
-
Mechanism: At certain pH levels (near the isoelectric point), zwitterionic interactions can reduce solubility.[1] Additionally, the hydrophobic nature of the azide group can limit solubility at very high concentrations (>50 mM).
-
Solution:
-
Dissolve the linker in anhydrous DMSO or DMF first to make a 100 mM stock.
-
Dilute this stock into your aqueous buffer (ensure <10% organic solvent final volume).
-
Adjust pH to >7.0 to ensure carboxylic acids are deprotonated (anionic), maximizing solubility.
-
Q3: Can I activate the Carboxylic Acid groups with EDC/NHS in PBS?
Diagnosis: Suboptimal activation efficiency. Root Cause: Phosphate can compete with the carboxylate for EDC, though weakly. More importantly, the pH of PBS (7.4) is too high for efficient EDC activation (intermediate O-acylisourea is unstable).
-
Solution: Perform the activation step in MES buffer (pH 5.0–6.0) .
-
Protocol: React Linker + EDC + NHS in MES buffer for 15 mins.
-
Step 2: Adjust pH to 7.2–7.5 (add phosphate or HEPES) immediately before adding the amine-containing target molecule.
-
Visual Decision Guides
Figure 1: Buffer Selection Decision Tree
Use this logic flow to determine the safe buffer for your specific experimental stage.
Caption: Decision tree for selecting buffers based on the intended chemical reaction (Activation vs. Click Chemistry).
Figure 2: Degradation & Interference Pathways
Understanding how the molecule fails is key to preventing data loss.
Caption: Primary degradation and interference pathways. Avoid light, reducing agents, and amine buffers during activation.
Detailed Protocols
Protocol A: Preparation of Stable Stock Solution
Purpose: To create a storage-stable form of the linker that avoids hydrolysis and aggregation.
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation (which degrades the linker over time).[3]
-
Solvent: Add anhydrous DMSO or DMF to the vial.
-
Target Concentration: 10 mM to 50 mM.[1]
-
-
Mixing: Vortex briefly until fully dissolved.
-
Aliquot: Divide into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C . Stable for 6–12 months.
Protocol B: Stability Testing (HPLC)
Purpose: To verify the integrity of the Azide and Acid groups after storage.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid).
-
B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection:
-
UV: 210 nm (PEG backbone/Carboxyl).
-
ELSD/CAD: Preferred for PEG derivatives (higher sensitivity).
-
-
Interpretation:
-
Intact Linker: Single major peak.
-
Degradation: Early eluting peaks often indicate oxidation of the central amine or hydrolysis (if esterified). Disappearance of the peak without new peaks may indicate precipitation/aggregation.
-
References
-
Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS and Click Chemistry buffers).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on Azide stability and reactivity).
Sources
challenges in characterizing N-(Azido-PEG2)-N-bis(PEG4-Acid) conjugates
This guide functions as a specialized Technical Support Center for researchers working with N-(Azido-PEG2)-N-bis(PEG4-Acid) . It is structured to provide immediate, high-level troubleshooting and characterization protocols, bypassing generic advice in favor of mechanistic insights and field-proven solutions.
Status: Active | Role: Senior Application Scientist | Ticket: Characterization & Troubleshooting
Product Passport: The Molecule at a Glance
Before troubleshooting, verify you are working with the correct discrete chemical entity. Unlike polydisperse polymers, this is a defined heterobifunctional linker.
| Parameter | Specification | Critical Note |
| Formula | Heterobifunctional: 1 Azide ( | |
| M.W. | ~670.8 Da | Monoisotopic mass is critical for MS deconvolution. |
| Structure | Branched (Y-Shape) | Central tertiary amine connects one PEG2-Azide arm and two PEG4-Acid arms. |
| Solubility | DMSO, DMF, DCM, Water | Warning: Dissolve in organic solvent before aqueous dilution to prevent micelle formation. |
| Stability | Azide: Light/Heat Sensitive | Store at -20°C under Argon/Nitrogen. Avoid TCEP (reduces azides). |
Analytical Workflow & Logic
The following diagram outlines the decision-making process for characterizing this conjugate. It separates "Pre-Conjugation QC" from "Post-Conjugation Verification."
Caption: Logical workflow for validating linker integrity and troubleshooting conjugation failures.
Troubleshooting Guides (Q&A)
Module A: Pre-Conjugation QC (Is the linker intact?)
Q1: My Mass Spec (ESI-MS) shows a peak at M-28. Is my azide degraded?
-
Diagnosis: Not necessarily. Azides are labile in the electrospray ionization source. High cone voltages can cause the loss of
(28 Da), creating a "pseudo-amine" peak [1]. -
Verification Protocol:
-
Lower the Fragmentor Voltage or Cone Voltage on your MS.
-
Check the Infrared (IR) spectrum. An intact azide shows a strong, distinct stretch at ~2100 cm⁻¹ . If this peak is present, the azide is chemically intact, and the M-28 peak is an artifact of ionization [2].
-
Q2: The NMR spectrum in
-
Diagnosis: Likely aggregation.[1] This molecule is amphiphilic (hydrophobic core/azide vs. hydrophilic PEG/acid). In pure water, it may form micelles, broadening NMR signals.
-
Solution: Switch solvent to DMSO-d6 or MeOD . These solvents disrupt hydrogen bonding and aggregation, yielding sharp, discrete peaks for the ethylene glycol units (~3.6 ppm) and the methylene protons adjacent to the central nitrogen [3].
Q3: How do I distinguish the "Acid" arms from the "Azide" arm in NMR?
-
Technical Insight: Look for symmetry.
-
The two PEG4-Acid arms are chemically equivalent, producing integrated peaks of double intensity for their specific protons (e.g., the
-methylene to the carbonyl). -
The single PEG2-Azide arm will have unique shifts, particularly the triplet at ~3.4 ppm (
) and the triplet adjacent to the central nitrogen [4].
-
Module B: Conjugation Challenges (Making it work)
Q4: I am doing an Amide Coupling (Acid + Amine), but yields are low. Why?
-
Root Cause: The tertiary amine in the core of the linker (
-bis...) can act as an internal base or trap, potentially interfering with activation if pH is not controlled. -
Protocol Adjustment:
-
Activation: Use HATU/DIEA in DMF for 15 minutes before adding the amine payload.
-
Stoichiometry: Ensure the linker is in excess (if the payload is precious) or vice versa.
-
pH Control: Keep the reaction pH between 8.0–8.5. If the pH drops, the tertiary amine may protonate, altering the linker's conformation and reactivity.
-
Q5: My Click Chemistry (CuAAC) reaction failed (Azide still visible).
-
Root Cause 1: Copper Oxidation.
oxidizes rapidly to inactive . -
Root Cause 2: Steric Shielding. The branched nature of this linker can sterically shield the azide if the PEG arms are coiled.
-
Troubleshooting Steps:
-
Ligand Switch: Use THPTA or BTTAA ligands. They stabilize
better than TBTA in aqueous systems and prevent oxidation [5]. -
Atmosphere: Degas buffers and run under Argon.
-
Alternative: If copper toxicity is a concern (e.g., live cells), switch to SPAAC (Strain-Promoted) using DBCO, though this requires a DBCO-functionalized partner [6].
-
Module C: Purification (Cleaning it up)
Q6: How do I separate the Mono-conjugate from the Bis-conjugate?
-
Context: Since there are two acid groups, you might accidentally attach two amine payloads instead of one.
-
Separation Strategy:
-
RP-HPLC: Often insufficient due to the PEG smearing.
-
Ion Exchange (IEX): This is the gold standard here.
-
Unreacted Linker: 2 Acid groups (High negative charge).
-
Mono-Conjugate: 1 Acid group (Medium negative charge).
-
Bis-Conjugate: 0 Acid groups (Neutral/Low charge).
-
-
Method: Use a SAX (Strong Anion Exchange) column at pH 7-8. Elute with a NaCl gradient. The species will elute in order of charge density [7].
-
Summary of Key Specifications
| Feature | Value/Method |
| Azide IR Stretch | ~2100 cm⁻¹ (Strong) |
| Primary MS Ion | |
| Storage | -20°C, Desiccated, Dark (Azide protection) |
| Recommended pH | Coupling: 8.0–8.5 |
References
-
Abramovitch, R. A., et al. "Mass Spectrometry of Aryl Azides."[2] Journal of Organic Chemistry, 1971.[2] (Mechanistic basis for azide fragmentation in MS).
-
BroadPharm. "N-(Azido-PEG2)-N-bis(PEG4-Acid) Product Page & Spectra." BroadPharm Catalog. (Confirming structure and IR data).
-
Precise PEG. "Characterization of Branched PEG Linkers." Precise PEG Technical Data. (Solubility and NMR solvent recommendations).
-
BenchChem. "High-Resolution Purification of PEG Conjugates Using Size Exclusion Chromatography." BenchChem Application Notes. (Purification protocols for heterobifunctional PEGs).
-
Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. (THPTA ligand usage for stabilizing Cu(I)).
-
Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." J. Am. Chem. Soc., 2004. (SPAAC alternative to CuAAC).
-
Ingenieria Analitica. "Analysis of Polyethylene Glycol (PEG) and Mono/Di-PEGylated Proteins." Application Note. (Ion exchange strategies for separating PEGylation degrees).
Sources
Technical Support Center: Catalyst Selection for N-(Azido-PEG2)-N-bis(PEG4-Acid) Click Chemistry
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth, experience-driven advice on selecting the optimal catalyst system for click chemistry involving the versatile linker, N-(Azido-PEG2)-N-bis(PEG4-Acid). This molecule, with its terminal azide, is designed for covalent conjugation to an alkyne-bearing partner, and the success of this conjugation hinges on a critical choice: the catalytic pathway.[1][2] This guide will walk you through that decision-making process, explain the causality behind catalyst choices, and provide robust, field-tested protocols and troubleshooting advice.
Part 1: The Core Decision: Copper-Catalyzed vs. Copper-Free Click Chemistry
The azide group on your PEG linker is the key to one of modern chemistry's most powerful tools: the azide-alkyne cycloaddition.[3] This reaction forms a highly stable triazole linkage. However, this reaction can be performed in two fundamentally different ways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Your first and most important decision is choosing which path to take. This choice is almost entirely dictated by the nature of your alkyne-containing substrate and the biological context of your experiment.
}
Figure 1. Decision tree for choosing between CuAAC and SPAAC pathways.
Comparison of CuAAC and SPAAC Pathways
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) / Copper-Free |
| Reaction Principle | A copper(I) catalyst dramatically accelerates the reaction between a terminal alkyne and an azide.[4][5] | The reaction is driven by the release of ring strain from a cyclooctyne, requiring no metal catalyst.[][7][8] |
| Alkyne Partner | Must be a terminal alkyne (e.g., propargyl group). | Must be a strained cyclooctyne (e.g., DBCO, BCN, DIFO).[9][10] |
| Biocompatibility | Potentially cytotoxic due to copper.[11][12][13] This can be mitigated with specific ligands.[14][15][16] | Highly biocompatible and bioorthogonal, ideal for live cells and in vivo applications.[9][10][17] |
| Reaction Speed | Very fast, often complete in minutes with the right ligand system.[14][15] | Kinetics are dependent on the specific cyclooctyne used, but can be slower than optimized CuAAC.[17] |
| Catalyst System | Requires a Cu(I) source (often generated in situ from Cu(II) + reductant) and a stabilizing ligand.[18][19] | None required. The reaction proceeds spontaneously under physiological conditions.[][10] |
| Post-Reaction | May require a copper removal step for sensitive downstream applications. | No cleanup of catalyst is needed. |
| Main Advantage | Extremely fast kinetics and uses simple, inexpensive terminal alkynes. | Unparalleled biocompatibility; "true" bioorthogonal chemistry.[17] |
Expert Insight: The choice is a trade-off. If you are working with purified proteins, oligonucleotides, or small molecules in a test tube (in vitro), the speed and cost-effectiveness of CuAAC are highly advantageous, provided you can tolerate or effectively remove the copper catalyst.[14][15] For any work involving live cells, tissues, or whole organisms (in vivo), SPAAC is almost always the superior and necessary choice to avoid confounding results from copper toxicity.[9][10]
Part 2: Deep Dive - Catalyst System Selection for CuAAC
Should you choose the CuAAC pathway, your success depends on assembling the right catalytic "cocktail." The active catalyst is the copper(I) ion, but it is unstable and prone to oxidation to the inactive Cu(II) state.[20] Therefore, the system always involves three key components.
}
Figure 2. Core components of a modern CuAAC reaction.
Choosing the Copper Source
The most common and robust method is to generate Cu(I) in situ from a stable and inexpensive Cu(II) salt.[5][20]
-
Copper(II) Sulfate (CuSO₄): This is the most widely used precursor. It's water-soluble, stable on the shelf, and easily reduced to the active Cu(I) state by sodium ascorbate.[19][20] For nearly all bioconjugation applications, this is the recommended starting point.
-
Copper(I) Salts (CuBr, CuI): These can be used directly but are less stable and prone to oxidation, requiring stringent oxygen-free conditions.[18][20] Their use is more common in traditional organic synthesis rather than bioconjugation.
The Reducing Agent
-
Sodium Ascorbate: This is the universal reducing agent for bioconjugation CuAAC.[20][21] It efficiently reduces Cu(II) to Cu(I) and helps scavenge oxygen, protecting the catalyst. It should always be prepared as a fresh solution immediately before use, as it degrades in solution.[22]
Selecting the Right Ligand (The Critical Choice)
The ligand is arguably the most important component for ensuring a successful bioconjugation. Its primary roles are to stabilize the active Cu(I) state, accelerate the reaction rate, and reduce copper-mediated cytotoxicity.[20][23][24]
| Ligand | Key Features & Best Use Case | Water Solubility | Biocompatibility |
| TBTA | The original accelerating ligand. Highly effective but has poor water solubility. | Low | Low |
| THPTA | A water-soluble analogue of TBTA. Excellent for aqueous reactions and a great general-purpose ligand for bioconjugation.[18][25] | High | Moderate |
| BTTAA | Shows very high reaction kinetics and biocompatibility.[25][26] An excellent choice for labeling on live cell surfaces or when very low catalyst concentrations are desired.[11] | Moderate | Very High |
| BTTES | Similar to BTTAA, offering high speed and biocompatibility.[25] Often used interchangeably depending on the specific biomolecule. | High | Very High |
Senior Scientist Recommendation: For most applications with your N-(Azido-PEG2)-N-bis(PEG4-Acid) linker in aqueous buffers, start with THPTA or BTTAA .[25] Their combination of high water solubility, excellent catalytic activity, and improved biocompatibility over older ligands like TBTA makes them the superior choice for modern bioconjugation.[24][25][27]
Part 3: Troubleshooting Guide (Q&A Format)
Q: My CuAAC reaction yield is very low or has failed completely. What went wrong?
A: Low yield is a common issue that can almost always be traced back to one of four areas.[28]
-
Catalyst Inactivation (Most Common Cause): The Cu(I) catalyst is highly sensitive to oxygen.[28]
-
Troubleshooting: Did you degas your buffer/solvents? While ligands provide protection, it is still best practice to bubble an inert gas (argon or nitrogen) through your reaction mixture before adding the catalyst.[3][22] Was your sodium ascorbate solution fresh? It should be made immediately before the experiment.[22]
-
-
Reagent Quality: The purity of your azide and alkyne is critical.
-
Troubleshooting: Confirm the integrity of your N-(Azido-PEG2)-N-bis(PEG4-Acid) and your alkyne partner via analytical methods (e.g., NMR, Mass Spec) if they were synthesized in-house. Ensure they have been stored correctly, protected from light and moisture.[28]
-
-
Incorrect Stoichiometry: Inaccurate concentration measurements can doom an experiment.
-
Troubleshooting: Re-quantify your stock solutions. For biomolecules, use a reliable method like a BCA assay (for proteins) or UV-Vis spectroscopy (for oligos).
-
-
Substrate-Specific Issues: Your biomolecule may be interfering with the reaction.
-
Troubleshooting: Some proteins have residues (like cysteine or histidine) that can chelate copper, effectively poisoning the catalyst.[11][27] Try increasing the ligand-to-copper ratio from a typical 2:1 up to 5:1.[26][27] This helps keep the copper catalytically active. If aggregation or precipitation is observed, the reaction may need to be performed in the presence of a denaturant or solubilizing agent like DMSO.[29][30]
-
Q: I'm performing a SPAAC reaction, but it's incredibly slow. How can I speed it up?
A: While SPAAC is spontaneous, its kinetics are highly dependent on the structure of the cyclooctyne.
-
Troubleshooting: The reactivity of strained alkynes generally follows this trend: DIBO/DBCO > BCN > OCT. If you are using a first-generation cyclooctyne (OCT), switching to a more reactive derivative like DBCO will provide a significant rate enhancement.[9] Also, ensure your reaction is not too dilute; SPAAC is a second-order reaction, so concentration matters.
Q: How do I remove the copper catalyst after my CuAAC reaction?
A: For many applications, especially those involving cell culture or proteomics, removing residual copper is essential.
-
For Proteins/Large Molecules: The most effective method is dialysis or buffer exchange using a desalting column (e.g., PD-10) against a buffer containing a chelating agent like EDTA.
-
For Small Molecules: Purification via silica gel chromatography is often sufficient. Alternatively, passing the reaction mixture through a column of copper-scavenging resin can be effective.[31][32]
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for my CuAAC reaction? The reaction is remarkably tolerant of various solvents and works well over a pH range of 4 to 12.[4] For bioconjugation, aqueous buffers (like PBS or HEPES) are standard. Often, a co-solvent like DMSO or t-BuOH is added (5-20% v/v) to aid in the solubility of hydrophobic molecules.[22][33]
Q2: What is the optimal order of addition for CuAAC reagents? A best practice to ensure catalyst integrity is to pre-mix the copper source (e.g., CuSO₄) with the ligand (e.g., THPTA) for a few minutes before adding it to the main reaction mixture containing your azide and alkyne.[18][29] The final component added should be the sodium ascorbate, which initiates the reaction by reducing Cu(II) to Cu(I).[18][19][29]
Q3: Can the carboxylic acid groups on my N-(Azido-PEG2)-N-bis(PEG4-Acid) linker interfere with the click reaction? No, the carboxylic acid groups are completely inert to both CuAAC and SPAAC reaction conditions. They are stable functional handles for subsequent chemistry (e.g., EDC/NHS coupling to an amine) after the click reaction is complete.[34]
Q4: Do I need to run my CuAAC reaction under an inert atmosphere? With modern, highly efficient ligands like BTTAA and THPTA, the requirement for a strict inert atmosphere (like in a glovebox) is often relaxed for routine bioconjugations.[35] The combination of the ligand and sodium ascorbate provides significant protection against oxygen.[19] However, for low-concentration reactions or particularly sensitive substrates, degassing the solution with argon or nitrogen is still a highly recommended precaution to ensure maximum yield.[22][28][33]
Part 5: Experimental Protocols
Protocol 1: General CuAAC Protocol for Conjugating a Protein (Alkyne-Modified)
This protocol is a robust starting point for conjugating N-(Azido-PEG2)-N-bis(PEG4-Acid) to an alkyne-modified protein in an aqueous buffer.
Materials:
-
Alkyne-modified protein in PBS (pH 7.4)
-
N-(Azido-PEG2)-N-bis(PEG4-Acid)
-
Stock Solutions (Prepare Fresh):
Methodology:
-
In a microcentrifuge tube, add your alkyne-modified protein to PBS buffer to a final volume of 400 µL. Aim for a final protein concentration of 1-5 mg/mL.
-
Add the Azide Linker Stock solution. A 10-20 fold molar excess of the azide linker over the protein is a good starting point for optimization.
-
Prepare the catalyst premix: In a separate tube, combine 10 µL of the 20 mM CuSO₄ Stock with 10 µL of the 100 mM THPTA Stock.[18] Vortex briefly and let it sit for 2 minutes to allow complex formation.
-
Add the 20 µL of the catalyst premix to the protein/azide mixture. The final concentrations will be approximately 400 µM CuSO₄ and 2 mM THPTA.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM Sodium Ascorbate Stock. The final concentration will be ~10 mM.
-
Gently mix the reaction by inverting the tube. Do not vortex vigorously to avoid denaturing the protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Workup: Purify the resulting conjugate and remove excess reagents and copper by using a desalting column (e.g., Zeba™ or PD-10) equilibrated with your desired storage buffer.
Protocol 2: General SPAAC Protocol for Live Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz), using a DBCO-functionalized molecule. The principle is identical for conjugating your Azido-PEG linker to a DBCO-modified protein or surface.
Materials:
-
Azide-expressing live cells in culture medium
-
DBCO-conjugated molecule (e.g., DBCO-PEG4-Fluorophore)
-
DBCO Stock: 1 mM in DMSO
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Culture your cells and metabolically label them with an azide-bearing sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 1-3 days according to established protocols.
-
Gently wash the cells twice with ice-cold PBS to remove residual medium and unincorporated azide sugar.
-
Add the DBCO-conjugated molecule to the cells in fresh, serum-free medium. A final concentration of 25-100 µM is a typical starting point.
-
Incubate the cells for 30-90 minutes at 37°C. Incubation time may require optimization.
-
Gently wash the cells three times with ice-cold PBS to remove the unreacted DBCO reagent.
-
The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Conjugation Based on Click Chemistry. Creative Biolabs. Available from: [Link]
-
Golas, P. L., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(8), 2925-2959. Available from: [Link]
-
Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). ResearchGate. Available from: [Link]
-
Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center. (2011). Available from: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available from: [Link]
-
Click chemistry with copper: A biocompatible version. ScienceDaily. (2011). Available from: [Link]
-
Wang, Q., et al. (2013). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ACS Medicinal Chemistry Letters, 4(5), 459-464. Available from: [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(44), 17993-18001. Available from: [Link]
-
Click Chemistry Conjugations. Springer Nature Experiments. Available from: [Link]
-
Click Chemistry Protocols. CD Bioparticles. Available from: [Link]
-
Azide–Alkyne Cycloaddition Reactions Catalyzed by [Cu2(μ-Br)2(tBuImCH2pyCH2L)]. ACS Publications. (2022). Available from: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. (2025). Available from: [Link]
-
Hein, C. D., et al. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(10), 2216-2230. Available from: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. (2016). Available from: [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available from: [Link]
-
Xie, R., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 7(12), 7040-7049. Available from: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available from: [Link]
-
Debets, M. F., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 805-815. Available from: [Link]
-
Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. ResearchGate. Available from: [Link]
-
Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. PubMed. (2011). Available from: [Link]
-
Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. ResearchGate. Available from: [Link]
-
The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Wiley Online Library. (2026). Available from: [Link]
-
Low yields in Click rxn. Reddit. (2022). Available from: [Link]
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. (2022). Available from: [Link]
-
Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine. PubMed. (2008). Available from: [Link]
-
Click Chemistry (or How I Learned to Stop Worrying and Love Chemical Biology). Caltech. (2018). Available from: [Link]
-
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. (2021). Available from: [Link]
- Process for removal of copper from solutions of chelating agent and copper. Google Patents.
-
Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. ResearchGate. (2012). Available from: [Link]
-
Elegant cooperativity of noncovalent interactions in effective removal of Cu–EDTA from water via stepwise addition of polymer. Royal Society of Chemistry. (2016). Available from: [Link]
-
Branched PEG Azide. AxisPharm. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chempep.com [chempep.com]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. vectorlabs.com [vectorlabs.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 26. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 32. researchgate.net [researchgate.net]
- 33. reddit.com [reddit.com]
- 34. vectorlabs.com [vectorlabs.com]
- 35. jenabioscience.com [jenabioscience.com]
impact of reaction time on N-(Azido-PEG2)-N-bis(PEG4-Acid) bioconjugation efficiency
Current Status: Operational Subject: Kinetic Optimization & Troubleshooting for Branched PEGylation Applicable Molecule: N-(Azido-PEG2)-N-bis(PEG4-Acid) (Heterobifunctional, Branched Linker)
The Chemistry Context: Why Time is Your Enemy
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a specialized "force multiplier" linker. Its architecture features a single Azide (
The Core Challenge: The "Bis" functionality creates a statistical penalty. To achieve a successful dual-conjugation (attaching two amine-containing payloads), both acid arms must be activated and reacted simultaneously.
-
If Arm A hydrolyzes while Arm B reacts, you generate a mono-functional impurity.
-
Because hydrolysis is independent for each arm, the yield of the desired "bis" product drops exponentially with time relative to the hydrolysis rate.
This guide focuses on the Kinetic Window —the specific timeframe where activation is maximized, and hydrolysis is minimized.
Critical Kinetic Modules
Module A: The Acid Activation (EDC/NHS Chemistry)
This is the most time-sensitive step. The carboxylic acid groups must be activated to NHS-esters to react with primary amines (e.g., Lysine residues).
| Parameter | Critical Insight | Recommended Time |
| Activation Step | EDC/NHS activation forms an unstable O-acylisourea intermediate.[1] If this step is too long, the intermediate rearranges into an unreactive N-acylurea. | 15 minutes (Strict) |
| Conjugation Step | The NHS-ester half-life is pH-dependent. At pH 8.0, the half-life is ~1 hour. You are racing against hydrolysis. | 2 hours (at pH 7.2–7.5) |
| The "Bis" Penalty | If 20% of NHS esters hydrolyze, only 64% of your linker remains dual-active ( | Minimize delays between activation and coupling. |
Module B: The Azide-Alkyne "Click" Step
The Azide group is kinetically stable and does not hydrolyze. However, the reaction time impacts protein integrity if using Copper-Catalyzed Click (CuAAC).
| Reaction Type | Time Constraint | Risk Factor |
| CuAAC (Copper) | 30–60 mins | Copper generates reactive oxygen species (ROS) over time, degrading proteins (histidine oxidation). |
| SPAAC (Copper-free) | 4–16 hours | Slower kinetics due to steric bulk of the "Bis" payload. Requires overnight incubation. |
Visualizing the Kinetic Workflow
The following diagram illustrates the critical "Go/No-Go" decision points based on reaction time.
Caption: Kinetic workflow emphasizing the critical instability of the Active Ester phase (Step 1 to Step 2).
Troubleshooting & FAQs
Q1: My LC-MS shows a high percentage of "Mono-Conjugated" species. Why?
Diagnosis: This is the classic "Bis-Penalty" failure. One of your two NHS-ester arms hydrolyzed before it could find an amine. Root Cause:
-
Reaction Time too long: You likely exceeded the 15-minute activation window.
-
pH Mismatch: If you activated at pH > 7.0, hydrolysis accelerated. Solution:
-
Activate in MES buffer (pH 6.0) . Hydrolysis is significantly slower at acidic pH.
-
Add the amine payload immediately after the 15-minute activation. Do not store the activated linker.
Q2: Can I extend the Click reaction overnight to improve yield?
Answer: It depends on the chemistry:
-
Yes, for SPAAC (DBCO/BCN): The strain-promoted reaction is slow and bio-orthogonal. Overnight at 4°C is often necessary for bulky "bis" linkers to reach completion.
-
No, for CuAAC: Copper acts as a catalyst but also a pro-oxidant. Extending exposure beyond 1 hour risks aggregating your protein or oxidizing sensitive residues (Met, His, Trp).
Q3: Why did my protein precipitate during the EDC/NHS step?
Diagnosis: Over-crosslinking or Isoelectric Point (pI) crash. Technical Insight: The "Bis-Acid" linker can act as a bridge. If your protein has multiple amines, one linker molecule might grab two different protein molecules instead of two small molecules, causing polymerization. Solution:
-
Increase Linker Excess: Use a 20–50x molar excess of linker relative to the protein. This ensures every protein amine reacts with a fresh linker, rather than a linker that is already attached to another protein.
Experimental Protocol: The Self-Validating System
This protocol includes "Stop-Checks" to validate the chemistry at each stage.
Phase 1: Activation (The Ticking Clock)
-
Prepare Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Solubilize Linker: Dissolve N-(Azido-PEG2)-N-bis(PEG4-Acid) in dry DMSO (10 mM stock).
-
Add Activation Reagents: Add EDC (10 equivalents) and NHS (10 equivalents) to the linker.
-
Incubate: 15 minutes at Room Temp.
-
Validation: Take a 2 µL aliquot, quench with excess amine, and run HPLC. You should see a shift from Acid (early elution) to Amide (late elution).
-
Phase 2: Amine Coupling (The Payload)
-
Buffer Exchange: Adjust reaction to pH 7.2–7.5 using Phosphate Buffer. Do not use Tris (it contains amines).[2]
-
Mix: Add the activated linker to your amine-containing payload (Protein/Peptide).
-
Incubate: 2 hours at Room Temp or Overnight at 4°C.
-
Quench: Add 1 M Tris (pH 8.0) to stop the reaction after 2 hours.
Phase 3: Click Chemistry
-
Add Alkyne: Introduce your alkyne-tagged molecule (e.g., Dye, Drug).
-
Initiate:
-
If CuAAC: Add premixed CuSO4 + THPTA ligand + Sodium Ascorbate. React 30-60 mins.
-
If SPAAC: Add DBCO-reagent. React overnight at 4°C.
-
-
Purification: Size Exclusion Chromatography (SEC) or Dialysis.
Kinetic Competition Diagram
This diagram visualizes the mathematical necessity of speed.
Caption: Competition between Aminolysis (Conjugation) and Hydrolysis. Hydrolysis is the default state if reaction time is prolonged.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on EDC/NHS and Click chemistry kinetics).
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link (Detailed hydrolysis half-life data for NHS esters).
-
BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product Guide. Link (Specific structural data and solubility).
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link (Kinetics and toxicity of CuAAC).
-
Laysan Bio. Hydrolysis Half-lives of PEG-NHS Esters. Link (Comparative kinetics of PEGylated esters).
Sources
removing unreacted N-(Azido-PEG2)-N-bis(PEG4-Acid) from reaction mixture
This guide outlines the technical protocols for removing unreacted N-(Azido-PEG2)-N-bis(PEG4-Acid) from reaction mixtures. It is designed for researchers performing bioconjugation with proteins, peptides, or small molecule drugs.
Technical Profile: The Impurity
Before selecting a purification strategy, understand the physicochemical properties of the unreacted linker you are trying to remove.
| Property | Description | Implication for Purification |
| Molecule Name | N-(Azido-PEG2)-N-bis(PEG4-Acid) | Branched structure with 3 functional arms. |
| Molecular Weight | ~670.8 Da | Small molecule; easily removed from proteins but hard to separate from peptides. |
| Charge (pH 7) | Anionic (-2) | Contains two carboxylic acid groups ( |
| Hydrophilicity | High (PEG backbone) | Highly water-soluble. Difficult to extract into organic solvents like DCM/EtOAc if pH > 4. |
| Chromophore | None / Weak | Invisible to standard UV (254/280 nm). Requires ELSD, CAD, or staining (Iodine/KMnO4) for detection. |
Part 1: Decision Matrix (Triage)
The purification method depends entirely on the Molecular Weight (MW) of your conjugated product and the Chemistry used.
Figure 1: Decision matrix for selecting the optimal purification strategy based on product size and reaction chemistry.
Part 2: Detailed Protocols
Method A: Size Exclusion (For Proteins/Antibodies)
Best for: Products >10 kDa (e.g., Antibody-Drug Conjugates, PEGylated Proteins). Mechanism: The linker (670 Da) is significantly smaller than the protein. It is retained in the porous resin or passes through the dialysis membrane.
Protocol:
-
Selection:
-
Spin Columns: Use Zeba™ or PD-10 columns (7K MWCO) for volumes < 4 mL.
-
Dialysis: Use cassettes (10K MWCO) for volumes > 4 mL.
-
-
Equilibration: Equilibrate the column/membrane with your storage buffer (e.g., PBS pH 7.4).
-
Processing:
-
Validation: Verify removal using Mass Spec (MALDI) or by checking the filtrate for residual azide activity (if applicable).
Method B: Anion Exchange Scavenging (For Small Molecules)
Best for: Amide Coupling reactions where the linker's Carboxylic Acids were reacted with an amine-drug. Logic:
-
Impurity (Unreacted Linker): Still possesses free Carboxylic Acids (if used in excess) or is unreacted. Wait—Correction: If the linker is N-(Azido-PEG2)-N-bis(PEG4-Acid) , it has two acid groups.
-
If you reacted the acids to form amides, the product is neutral (at that site).
-
The unreacted linker still has 2 free acidic COOH groups.
-
Strategy: Use a basic resin to "catch" the acidic linker and let the neutral product flow through.
-
Protocol:
-
Reagents:
-
Resin: Polymer-supported tertiary amine (e.g., Amberlyst A-21) or Carbonate resin.
-
Solvent: DCM, MeOH, or DMF (compatible with the resin).
-
-
Procedure:
-
Dissolve the crude reaction mixture in DCM or MeOH.
-
Add 5–10 equivalents (relative to the excess linker) of the basic resin.
-
Agitate (do not stir with a magnetic bar, it grinds the resin) for 1–2 hours at Room Temp.
-
Filter the mixture through a fritted syringe or filter paper.
-
Wash the resin cake with solvent.
-
Collect Filtrate: The filtrate contains your amide-product. The unreacted acid-linker is trapped on the resin.
-
-
Note: This method fails if your product also contains free carboxylic acids.
Method C: Reverse Phase HPLC (For Click Chemistry)
Best for: Click reactions (CuAAC/SPAAC) where the linker's Azide was reacted, but the Acids remain free. Logic:
-
Both the Product and the Unreacted Linker contain COOH groups (so Ion Exchange won't separate them efficiently).
-
However, the Product (Drug-Linker) is likely much more hydrophobic than the Unreacted Linker (pure PEG/Acid).
-
Separation: The hydrophilic linker elutes early; the hydrophobic product elutes later.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase:
-
Buffer A: Water + 0.1% TFA (Keep pH acidic to protonate COOH, improving peak shape).
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.
-
-
Gradient:
-
0–5 min: Hold at 0–5% B. (The highly polar unreacted linker will elute here).
-
5–20 min: Ramp to 50–90% B (The product elutes here).
-
-
Detection:
-
UV: Monitor the Drug's wavelength.
-
ELSD/CAD: Essential if your drug has weak UV absorbance, as the PEG linker is UV-invisible.
-
Part 3: Troubleshooting & FAQs
Q1: I cannot see the unreacted linker on my Flash Chromatography UV detector. A: PEG backbones and non-aromatic carboxylic acids do not absorb UV light at 254 nm.
-
Solution: Use a universal detector like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
-
TLC Visualization: Stain with Iodine (
) vapor (turns PEG brown) or KMnO4 (oxidizes PEG). Ninhydrin will not work as there are no primary amines.
Q2: Can I remove the linker by Liquid-Liquid Extraction (DCM/Water)? A: It depends on your product.
-
The linker is very hydrophilic and will stay in the aqueous phase (especially at pH > 7 where COOH is ionized).
-
If your product is a hydrophobic small molecule, you can extract the product into DCM or Ethyl Acetate . Wash the organic layer 3x with slightly basic water (pH 8, NaHCO3) to ensure the linker stays in the water phase as a salt.
Q3: My yield is low after using the Scavenging Resin (Method B). A: Your product might be binding to the resin non-specifically.
-
Check: Does your product have other acidic groups (phenols, other COOH)? If so, they will bind to the basic resin.
-
Fix: Switch to Method C (RP-HPLC) .
Q4: The azide group decomposed during purification. A: Azides are generally stable, but can degrade under high heat or strong reduction.
-
Avoid: Phosphines (TCEP, Triphenylphosphine) in your buffers, as they will reduce the azide to an amine (Staudinger reduction).
-
Temperature: Keep rotary evaporator bath < 40°C.
References
-
BroadPharm. N-(Azido-PEG2)-N-bis(PEG4-Acid) Product Profile & Properties. BroadPharm Catalog. Link
-
Thermo Fisher Scientific. Overview of Crosslinking and Modification Reagents. Thermo Scientific Technical Handbook. Link
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.
-
Cytiva (formerly GE Healthcare). Ion Exchange Chromatography: Principles and Methods. Handbook. Link
Sources
Validation & Comparative
Technical Guide: Cleavable vs. Non-Cleavable Linkers in Drug Delivery
Executive Summary: The Linker as the Control Switch
In Antibody-Drug Conjugate (ADC) development, the linker is not merely a bridge; it is the control switch that dictates the therapeutic window. It determines where, when, and how the cytotoxic payload is released.[]
This guide objectively compares Cleavable and Non-Cleavable linkers, moving beyond basic definitions to analyze their impact on pharmacokinetics (PK), bystander potency, and off-target toxicity. We provide experimental frameworks to validate these properties in early-stage discovery.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Chemical/Enzymatic trigger (pH, GSH, Protease) | Lysosomal degradation of Antibody |
| Payload Species | Free, unmodified drug (usually) | Amino acid-linker-drug conjugate |
| Bystander Effect | High (Membrane permeable) | Low/None (Charged, impermeable) |
| Plasma Stability | Moderate (Risk of premature cleavage) | High (Covalent stability) |
| Primary Risk | Systemic toxicity via premature release | Efficacy limited by trafficking/lysosomal capacity |
Mechanistic Foundations & Causality
To select the correct linker, one must understand the cellular processing pathways. The choice fundamentally alters the drug's intracellular fate.
Cleavable Linkers: The "Sensors"
These linkers are designed to exploit the physiological differentials between the systemic circulation (neutral pH, low protease activity) and the tumor microenvironment/intracellular compartments.
-
Protease-Sensitive (e.g., Valine-Citrulline): Designed for cleavage by lysosomal enzymes like Cathepsin B .[2] Critical Insight: While stable in human plasma, Val-Cit linkers are susceptible to Carboxylesterase 1c (Ces1c) in mouse plasma, leading to false negatives in murine stability studies.[3]
-
pH-Sensitive (e.g., Hydrazone): Hydrolyze in the acidic endosome (pH 5.0–6.0).[4] Limitation: Often exhibit slow hydrolysis in circulation, reducing the therapeutic index compared to enzyme-cleavable options.
-
Reducible (e.g., Disulfide): Cleaved by high intracellular glutathione (GSH) concentrations (1–10 mM) versus plasma (5 µM).
Non-Cleavable Linkers: The "Fortress"
These linkers (e.g., MCC, SMCC) form a stable thioether bond. They rely entirely on the complete proteolytic degradation of the antibody backbone within the lysosome.
-
The Result: The released payload is not the free drug, but a derivative containing the linker and a lysine residue (e.g., Lys-SMCC-DM1 ).
-
Causality: Because this metabolite carries a charged amino acid, it cannot cross the lipid bilayer.[5] This locks the drug inside the target cell, preventing the "bystander effect" but maximizing safety if the target antigen is expressed on healthy tissues.
Mechanism of Action Diagram
The following diagram illustrates the divergent pathways of payload release and the resulting bystander potential.
Figure 1: Comparative Mechanism of Action. Cleavable linkers allow payload diffusion (green), while non-cleavable linkers trap the active metabolite (red).
Comparative Performance Analysis
Plasma Stability
Stability is the inverse of toxicity.
-
Non-Cleavable: Generally superior.[6] T-DM1 (Kadcyla) shows <1% deconjugation over 96 hours in human plasma.
-
Cleavable: Variable. First-gen hydrazone linkers (Mylotarg) were unstable. Second-gen Val-Cit linkers are stable in human plasma but require careful design to prevent enzymatic attack by non-target proteases.
The Bystander Effect
This is the single biggest differentiator for efficacy in heterogeneous tumors (where not all cells express the antigen).
-
Cleavable (e.g., Adcetris/MMAE): The free MMAE is membrane-permeable. It kills the target cell and diffuses to kill neighboring antigen-negative cells. Crucial for solid tumors with heterogeneous expression.
-
Non-Cleavable (e.g., Kadcyla/DM1): The Lys-SMCC-DM1 metabolite is charged. It cannot exit the cell. Ideal for hematological malignancies or highly specific targets where off-target damage must be zero.
Quantitative Data Comparison
The table below synthesizes data from key industry benchmarks (e.g., Adcetris vs. Kadcyla).
| Metric | Cleavable (Val-Cit-MMAE) | Non-Cleavable (SMCC-DM1) |
| Plasma Half-life (t1/2) | ~3–5 Days (Species dependent) | ~4–6 Days |
| Free Payload in Circulation | Detectable (Low levels) | Negligible |
| Bystander Killing | Yes (Effective in mixed cultures) | No (Strictly antigen-dependent) |
| Metabolite Potency | High (Parent drug) | Variable (Linker remnant may alter IC50) |
| Mouse Plasma Stability | Low (Ces1c cleavage risk) | High |
Experimental Protocols for Evaluation
To validate linker performance, you must run self-validating assays. Relying solely on literature values is insufficient due to payload-linker interactions.
Protocol A: In Vitro Plasma Stability (LC-MS/MS)
Objective: Determine the deconjugation rate in biologically relevant matrices.
-
Preparation: Spike ADC (10 µg/mL) into pooled human plasma and mouse plasma (critical control).
-
Incubation: Incubate at 37°C. Harvest aliquots at T=0, 6, 24, 48, 72, 96 hours.
-
Extraction:
-
Total Antibody: Capture via Protein A/G beads.
-
Free Payload: Protein precipitation with cold acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Analyze free payload via LC-MS/MS.[7]
-
Validation Check: If free payload increases in Mouse Plasma but not Human, suspect Ces1c instability (false positive instability).
-
Protocol B: Cathepsin B Cleavage Kinetics
Objective: Verify that "cleavable" linkers actually cleave in the presence of the target enzyme.
-
Enzyme Activation: Activate Recombinant Human Cathepsin B (10 µg/mL) in acetate buffer (pH 5.5) containing 2mM DTT for 15 min at 37°C.
-
Reaction: Add ADC substrate (5 µM).
-
Sampling: Quench aliquots at 0, 15, 30, 60, 120 min using 0.1% Formic Acid/Acetonitrile.
-
Readout: Measure release of free payload via HPLC/UV or LC-MS.
-
Control: Run a "No Enzyme" control to prove instability is enzymatic, not just hydrolytic.
Stability Testing Workflow Diagram
This workflow ensures you do not advance a candidate that is unstable in circulation or inactive in the lysosome.
Figure 2: Go/No-Go Decision Tree for Linker Stability. Simultaneous assessment of stability and release capability.
Selection Guide: Making the Decision
Use this logic to select the linker based on your target biology:
-
Is the tumor heterogeneous? (e.g., Breast, Gastric)
-
Yes: Choose Cleavable (Val-Cit, GGFG). You need the bystander effect to clear antigen-negative cells.[8]
-
-
Is the target expressed on normal tissue?
-
Yes: Choose Non-Cleavable (SMCC). You must minimize bystander toxicity to widen the therapeutic window.
-
-
Is the payload membrane permeable?
-
No: Non-cleavable is acceptable, but ensure the linker-payload metabolite remains active.[][8]
-
-
Are you testing in mice?
-
Warning: If using Val-Cit, use a Ces1c-knockout mouse or an engineered hydrophilic linker to prevent premature cleavage in the model.
-
References
-
Technology Networks. (2022). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]
Sources
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Head-to-Head Comparison for Advanced Bioconjugation: N-(Azido-PEG2)-N-bis(PEG4-Acid) vs. DBCO-Containing Linkers
For researchers, scientists, and drug development professionals at the forefront of creating sophisticated bioconjugates like antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of success. The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, and overall performance. This guide provides an in-depth, objective comparison of two prominent classes of linkers employed in copper-free click chemistry: the branched, azide-functionalized N-(Azido-PEG2)-N-bis(PEG4-Acid) and the widely used dibenzocyclooctyne (DBCO)-containing linkers.
At the heart of this comparison lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. SPAAC enables the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] The reaction's driving force is the significant ring strain of cyclooctynes, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing it to proceed rapidly at physiological conditions.[1] The resulting triazole linkage is highly stable, mimicking the characteristics of an amide bond and resisting enzymatic degradation, oxidation, and reduction.[2]
Understanding the Contenders: Structure and Functionality
N-(Azido-PEG2)-N-bis(PEG4-Acid): The Branched Hydrophilic Azide
This innovative linker features a unique branched structure with a terminal azide group for SPAAC and two polyethylene glycol (PEG) chains terminating in carboxylic acid groups.[3] The PEG chains are not merely spacers; they are a crucial design element that imparts significant hydrophilicity to the linker and, by extension, to the final conjugate.[][5][6] This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the bioconjugate.[7][8] The two carboxylic acid groups provide versatile attachment points for payloads or other functional molecules.
DBCO-Containing Linkers: The Workhorse of SPAAC
Dibenzocyclooctyne (DBCO) linkers are characterized by the presence of a highly strained eight-membered ring fused to two benzene rings.[9][10] This significant ring strain is the key to its rapid, catalyst-free reaction with azides.[1][][] DBCO linkers are available with a variety of functional groups (e.g., NHS esters, maleimides) for attachment to biomolecules, making them a versatile tool for a wide range of bioconjugation applications.[13][14]
Performance Comparison: A Data-Driven Analysis
The choice between these two linker types depends on the specific requirements of the application. The following table summarizes key performance characteristics to guide your decision-making process.
| Feature | N-(Azido-PEG2)-N-bis(PEG4-Acid) | DBCO-Containing Linkers | Rationale & Causality |
| Reaction Kinetics | Dependent on the reaction partner (DBCO, BCN, etc.) | Generally very fast with azides.[][14] | The rate of SPAAC is primarily dictated by the strain of the cyclooctyne. DBCO is one of the most reactive cyclooctynes.[15] |
| Hydrophilicity | Very high due to the branched PEG4 chains.[3][16] | Variable, dependent on the specific PEG spacer incorporated.[10] | The repeating ethylene glycol units in PEG linkers form hydrogen bonds with water, significantly enhancing aqueous solubility.[5] |
| Payload Capacity | Potentially higher due to two carboxylic acid attachment points. | Typically a single point of attachment. | The "bis-acid" structure allows for the conjugation of two payload molecules or a combination of a payload and a modifying agent. |
| Steric Hindrance | The branched structure may introduce some steric bulk. | Generally less sterically hindered at the reaction site. | The linear nature of most DBCO linkers provides more direct access to the reactive alkyne. |
| Stability of Conjugate | Excellent; forms a stable triazole linkage.[2] | Excellent; forms a stable triazole linkage.[13][14] | The 1,2,3-triazole ring is aromatic and exceptionally stable under a wide range of biological conditions.[17][18] |
| Versatility | Primarily used to introduce a hydrophilic, branched azide moiety. | Broadly applicable with a wide range of functional groups available for diverse conjugation strategies.[9][13] | The commercial availability of DBCO linkers with various reactive handles (NHS, maleimide, etc.) allows for straightforward conjugation to different functional groups on biomolecules. |
Experimental Workflows: A Practical Guide
To provide a tangible understanding of how these linkers are employed, the following sections detail standardized experimental protocols.
Diagram of the SPAAC Reaction
Caption: The general mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Antibody Conjugation using a DBCO-Linker
This protocol outlines the steps for conjugating a DBCO-functionalized payload to an azide-modified antibody.
1. Preparation of Azide-Modified Antibody:
-
Rationale: To introduce the azide handle onto the antibody for subsequent reaction with the DBCO-linker. This is often achieved by reacting lysine residues with an NHS-ester-azide reagent.
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1]
-
Add a 5- to 20-fold molar excess of an azide-functionalized NHS ester (e.g., Azide-PEG-NHS) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted azide reagent using a desalting column or dialysis against PBS.
-
2. SPAAC Conjugation:
-
Rationale: The core bioorthogonal reaction where the azide-modified antibody is specifically coupled to the DBCO-containing payload.
-
Procedure:
-
To the purified azide-antibody solution, add a 2- to 10-fold molar excess of the DBCO-functionalized payload (dissolved in a compatible solvent like DMSO). Keep the final DMSO concentration below 10% to maintain antibody integrity.[1]
-
Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle agitation.[19]
-
3. Purification and Characterization of the ADC:
-
Rationale: To remove unreacted payload and characterize the final conjugate to determine purity and drug-to-antibody ratio (DAR).
-
Procedure:
-
Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody aggregates.[20]
-
Characterize the purified ADC using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry to determine the DAR and assess purity.[21][22]
-
Diagram of the DBCO-Linker Conjugation Workflow
Caption: Experimental workflow for antibody-drug conjugation using a DBCO-linker.
Protocol 2: Payload Functionalization with N-(Azido-PEG2)-N-bis(PEG4-Acid) and Conjugation
This protocol describes the functionalization of a payload containing amine groups with N-(Azido-PEG2)-N-bis(PEG4-Acid) and its subsequent conjugation to a DBCO-modified antibody.
1. Activation of Carboxylic Acids on the Linker:
-
Rationale: The carboxylic acid groups on the linker need to be activated to react efficiently with amine groups on the payload. This is commonly achieved using carbodiimide chemistry to form an NHS ester in situ.
-
Procedure:
-
Dissolve N-(Azido-PEG2)-N-bis(PEG4-Acid) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide (e.g., EDC) for each carboxylic acid group.
-
Incubate for 1-2 hours at room temperature to form the activated NHS ester.
-
2. Conjugation of the Activated Linker to the Payload:
-
Rationale: The activated linker is reacted with an amine-containing payload to form a stable amide bond.
-
Procedure:
-
Add the amine-containing payload to the activated linker solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purify the azide-functionalized payload using reverse-phase HPLC.
-
3. Conjugation to DBCO-Modified Antibody:
-
Rationale: The newly synthesized azide-payload is conjugated to a DBCO-modified antibody via SPAAC.
-
Procedure:
-
Prepare a DBCO-modified antibody by reacting an antibody with a DBCO-NHS ester, followed by purification.
-
Add a molar excess of the azide-functionalized payload to the DBCO-antibody solution.
-
Incubate for 4-24 hours at 4°C or room temperature.
-
Purify and characterize the final ADC as described in Protocol 1.
-
Conclusion and Future Perspectives
Both N-(Azido-PEG2)-N-bis(PEG4-Acid) and DBCO-containing linkers are powerful tools in the bioconjugation toolbox, enabling the creation of advanced therapeutics and research agents through copper-free click chemistry.
N-(Azido-PEG2)-N-bis(PEG4-Acid) is the linker of choice when:
-
High hydrophilicity is required to overcome payload-induced aggregation.
-
A higher payload-to-linker ratio is desired.
-
A branched architecture is advantageous for the final conjugate's properties.
DBCO-containing linkers are ideal when:
-
Rapid reaction kinetics are paramount.
-
A wide variety of commercially available, pre-activated linkers is needed for versatile conjugation strategies.
-
A more linear and less sterically demanding linker is preferred.
The continued development of novel linker technologies will undoubtedly lead to bioconjugates with enhanced therapeutic indices. By understanding the fundamental properties and performance characteristics of linkers like those discussed in this guide, researchers can make informed decisions to optimize the design and efficacy of their next-generation bioconjugates.
References
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
- DBCO PEG | SPAAC Click PEG Linkers for Bioconjugation - Precise PEG.
- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021-09-10).
- Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences. (2025-09-08).
- DBCO Linkers | Conju-Probe | Enable Bioconjugation.
- DBCO Linker, DBCO Reagents | BroadPharm.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC.
- PEG Linkers in Antibody-Drug Conjugates - BOC Sciences.
- (PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol - ResearchGate. (2016-01-19).
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences.
- Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (2025-10-06).
- Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation - BOC Sciences. (2025-04-02).
- A Comparative Guide to HPLC Methods for Analyzing Bioconjugate Purity - Benchchem.
- DBCO reagents for « Click Chemistry » - Interchim.
- Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed. (2017-12-15).
- What are PEG Linkers? - ADC Review. (2019-03-22).
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025-07-11).
- Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry - TSI Journals. (2016-09-29).
- Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC. (2020-01-29).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - ScienceOpen. (2022-04-25).
- N-(Azido-PEG2)-N-bis(PEG4-Acid) | Precise - Precise PEG.
- N-(Azido-PEG2)-N-bis(PEG4-Acid) - AxisPharm.
- N-(Azido-PEG2)-N-PEG4-t-butyl ester | BroadPharm.
- ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates. (2025-10-16).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 13. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 14. interchim.fr [interchim.fr]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. N-(Azido-PEG2)-N-PEG4-t-butyl ester | BroadPharm [broadpharm.com]
- 17. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. adcreview.com [adcreview.com]
Safety Operating Guide
Personal protective equipment for handling N-(Azido-PEG2)-N-bis(PEG4-Acid)
Core Directive: The "Why" Behind the Safety
Handling N-(Azido-PEG2)-N-bis(PEG4-Acid) requires a nuanced understanding of its dual-nature hazard profile. It acts as a heterobifunctional linker containing both a terminal azide (-N₃) and two carboxylic acid (-COOH) groups on a branched PEG backbone.
While the high molecular weight and PEG content dilute the explosive potential of the azide, the compound presents a specific set of risks: Metal Reactivity and Trace Acid Formation .
Structural Safety Analysis (Self-Validating Logic)
Before handling, you must validate the stability of your specific batch using the Carbon-to-Nitrogen (C/N) Ratio Rule .
-
Formula:
-
Carbon Count: 28
-
Nitrogen Count: 4
-
C/N Ratio:
Verdict: Since
-
Azide Moiety: Can react with trace heavy metals (Copper, Lead, Brass) in plumbing or spatulas to form highly unstable metal azides.
-
Acid Moiety: Can lower local pH, potentially catalyzing decomposition if mixed with incompatible azide salts in waste streams.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE specifically resistant to organic azides and PEG-based acids.
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10mm)2. Outer: Nitrile (Long Cuff, 5-6 mil) | Permeation Defense: PEG linkers are viscous oils that can permeate thin latex. Nitrile offers superior resistance to the organic acids. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Viscosity Hazard: As a viscous oil/solid, this compound creates "sticky" splashes that are difficult to rinse. Safety glasses with side shields are insufficient for weighing/transfer steps. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Inhalation Risk: While low volatility, dust/aerosols during weighing can be inhalation sensitizers. Never handle on an open bench. |
| Body Defense | Flame-Resistant Lab Coat (Nomex/Cotton) | Thermal Protection: In the unlikely event of an accidental Click reaction exotherm or solvent fire, synthetic blends (polyester) will melt into skin. |
| Tools | Plastic/Ceramic Spatulas | CRITICAL: NO METAL SPATULAS. Metal contact with azides can generate trace metal azides (shock-sensitive explosives) over time.[1] |
Operational Protocol: Step-by-Step
Phase 1: Storage & Retrieval
-
Condition: Store at -20°C under inert gas (Argon/Nitrogen).
-
Hygroscopicity Warning: This PEGylated compound is hygroscopic.
-
Protocol: Allow the vial to warm to room temperature before opening to prevent condensation. Moisture uptake will hydrolyze the ester or degrade the azide over time, ruining conjugation efficiency.
-
Phase 2: Weighing & Solubilization
-
Static Control: PEG solids are prone to static charge. Use an ionizing gun or anti-static balance brush if the powder "jumps."
-
Solvent Selection:
-
Preferred: DMSO, DMF, or Water (if pH adjusted).
-
Avoid: Halogenated solvents (DCM/Chloroform) if mixing with other sodium azide reagents, as this forms explosive di-azidomethane.[1] For this specific organic azide, DCM is chemically compatible but requires strict ventilation.
-
Phase 3: The Reaction (Click Chemistry)
-
Venting: If performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the vessel is not hermetically sealed if there is any risk of heat generation, though this reaction is generally non-gaseous.
-
Quenching: Do not leave unreacted azide "live" indefinitely. Quench excess azide with a terminal alkyne or phosphine if the protocol allows.
Waste Disposal: The "Zero Metal" Rule
DANGER: Never pour azide-containing solutions down the sink.
-
Segregation: Create a dedicated waste bottle labeled: "ORGANIC AZIDE WASTE - NO ACIDS - NO METALS."
-
Compatibility:
-
Disposal Path: Hand over to EHS (Environmental Health & Safety) as "P-List" or reactive organic waste depending on local regulations.
Visual Workflow (DOT Diagram)
The following diagram outlines the critical decision nodes for handling this compound safely.
Figure 1: Operational logic flow for handling N-(Azido-PEG2)-N-bis(PEG4-Acid), highlighting critical failure points (Red) and correct safety protocols (Green).
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Remove contaminated gloves immediately.2.[5] Wash with soap and water for 15 mins (Azides absorb through skin).3. Seek medical attention if irritation persists. |
| Spill (Solid) | 1. Dampen a chem-wipe with soapy water (do not create dust).2. Wipe up gently.3. Place wipe in the Azide Waste container. |
| Spill (Liquid) | 1. Absorb with vermiculite or sand.2.[6] Do not use metal dustpans to collect.3. Dispose as hazardous waste. |
References
-
American Chemical Society (ACS). (2023). Organic Azide Handling Safety Guide.[1] ACS Chemical Safety. [Link]
-
University of California, Santa Cruz (UCSC). (2020). Standard Operating Procedure: Azide Compounds. EH&S.[1] [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[7] Angewandte Chemie International Edition. [Link]
-
Environmental Protection Agency (EPA). (2023). Management of Reactive Wastes (P-List and U-List).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
